Methyl 4-Aminopyridazine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-aminopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)5-4(7)2-3-8-9-5/h2-3H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMSUSWVDPWOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Synthesis of Methyl 4-aminopyridazine-3-carboxylate
Introduction
Methyl 4-aminopyridazine-3-carboxylate is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a recognized pharmacophore present in a variety of biologically active compounds. The specific arrangement of an amino group at the 4-position and a methyl carboxylate at the 3-position provides a versatile platform for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to anticancer and antimicrobial agents.[1] This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway to methyl 4-aminopyridazine-3-carboxylate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.
Strategic Approach to the Synthesis
The synthesis of methyl 4-aminopyridazine-3-carboxylate can be efficiently achieved through a multi-step sequence commencing with the formation of a suitably substituted pyridazine core, followed by functional group interconversions. The presented pathway leverages the principles of nucleophilic aromatic substitution (SNAr) on a readily accessible dichloropyridazine precursor. The electron-deficient nature of the pyridazine ring, further accentuated by the presence of two chlorine atoms, renders it susceptible to attack by nucleophiles.[1][2] This reactivity is harnessed to selectively introduce the desired amino functionality.
The overall synthetic strategy can be dissected into three key stages:
-
Formation of the Dichloropyridazine Core: Synthesis of the key intermediate, methyl 4,6-dichloropyridazine-3-carboxylate.
-
Regioselective Amination: Introduction of the amino group at the C4 position via nucleophilic aromatic substitution.
-
Reductive Dechlorination: Selective removal of the remaining chloro group at the C6 position to yield the final product.
This strategic disconnection is illustrated in the following retrosynthetic analysis:
Caption: Retrosynthetic analysis for methyl 4-aminopyridazine-3-carboxylate.
Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate
The synthesis of the key dichlorinated intermediate is accomplished through the chlorination of methyl 4,6-dihydroxypyridazine-3-carboxylate. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of transformation, converting the hydroxyl groups into more reactive chloro groups.
Reaction Scheme:
Sources
Whitepaper: Novel Synthesis Routes and Mechanistic Insights for Methyl 4-aminopyridazine-3-carboxylate
Executive Summary
Methyl 4-aminopyridazine-3-carboxylate (CAS 2918779-74-3) is a highly versatile, nitrogen-containing heterocyclic building block. Featuring both a C4-amino group and a C3-methyl ester on an electron-deficient 1,2-diazine core, it serves as a critical precursor for complex fused heterocycles—such as pyrimido[5,4-c]pyridazines—in medicinal chemistry and drug discovery. This technical guide details the strategic synthesis of this compound, emphasizing chemocatalytic esterification, green biocatalytic pathways, and nucleophilic aromatic substitution (SNAr), while providing rigorous mechanistic corrections to common literature misconceptions.
Retrosynthetic Logic & Pathway Design
As a Senior Application Scientist, designing a scalable and high-purity route requires evaluating the electronic environment of the pyridazine ring. The electron-deficient nature of the diazine core, compounded by the electron-withdrawing ester group, dictates the molecule's reactivity profile.
Caption: Retrosynthetic disconnections for Methyl 4-aminopyridazine-3-carboxylate.
The retrosynthetic analysis reveals three primary disconnections:
-
C-O Bond Formation (Route A): Late-stage esterification of the commercially available (CAS 20865-29-6).
-
C-N Bond Formation (Route B): Nucleophilic aromatic substitution (SNAr) on a 4-halopyridazine precursor.
-
Ring Formation (Route C): De novo cyclocondensation of acyclic precursors.
Synthesis Route A: Direct Esterification Strategies
The most direct route utilizes 4-aminopyridazine-3-carboxylic acid. The primary chemical challenge is the zwitterionic nature of the amino acid precursor, which severely limits its solubility in standard organic solvents.
Chemocatalytic Activation (Thionyl Chloride / Methanol)
To overcome poor solubility, thionyl chloride ( SOCl2 ) is reacted with methanol to generate anhydrous HCl and a reactive acyl chloride intermediate in situ. Causality: The highly acidic environment protonates the pyridazine ring nitrogens and the C4-amino group, breaking the zwitterionic crystal lattice. This drives the formation of the electrophilic acyl chloride, which is rapidly trapped by methanol to form the ester.
Biocatalytic Esterification (Green Chemistry Approach)
Emerging strategies employ enzymes to catalyze esterification under mild conditions, preventing unwanted side reactions (such as amidation) at the C4-amino group. According to reaction profiles from , Candida antarctica lipase B (CAL-B) immobilized on silica gel demonstrates exceptional efficacy in converting the carboxylic acid to its methyl ester in hexane. Causality: Hexane is deliberately selected because the non-polar environment preserves the enzyme's essential hydration shell. Furthermore, minimizing water activity in the solvent thermodynamically drives the equilibrium toward esterification rather than hydrolysis.
Quantitative Data: Esterification Methods
| Parameter | Chemocatalytic ( SOCl2 /MeOH) | Biocatalytic (CAL-B/Hexane) |
| Reagents | Thionyl chloride, Methanol | Immobilized CAL-B, Methanol, Hexane |
| Temperature | 65°C (Reflux) | 35°C |
| Reaction Time | 4 - 8 hours | 48 hours |
| Conversion Rate | >90% | 94% (at 15 mg/mmol loading) |
| Environmental Impact | High (Corrosive, toxic byproducts) | Low (Eco-friendly, reusable catalyst) |
| Selectivity | Moderate (Requires strict anhydrous conditions) | High (Chemoselective for COOH) |
Synthesis Route B: Nucleophilic Aromatic Substitution (SNAr)
For scalable synthesis avoiding zwitterionic intermediates, the SNAr pathway is highly efficient. Mechanistic Insight: In pyridazines, the nitrogens at positions 1 and 2 exert a strong electron-withdrawing effect. When a leaving group (e.g., chloride) is present at C4, the adjacent C3-methyl ester provides synergistic stabilization of the intermediate Meisenheimer complex. Reacting Methyl 4-chloropyridazine-3-carboxylate with an ammonia source (or a protected amine like PMB-amine followed by TFA deprotection) yields the target compound rapidly.
Mechanistic Correction: The Limits of De Novo Cyclocondensation
Certain commercial literature suggests that the cyclocondensation of hydrazine derivatives with β -ketoesters (e.g., methyl acetoacetate) is a valid route to this pyridazine core. Expert Correction: Rigorous mechanistic analysis reveals that reacting a β -ketoester with hydrazine hydrate under acidic conditions exclusively yields 3-methyl-5-pyrazolone (a 5-membered pyrazole derivative), not a 6-membered pyridazine. True de novo cyclocondensation to a pyridazine core strictly requires a 1,4-dicarbonyl equivalent. Therefore, drug development professionals must rely on late-stage functionalization (Routes A or B) rather than flawed β -ketoester cyclizations.
Experimental Methodologies & Protocols
Caption: Self-validating experimental workflow for the biocatalytic esterification using CAL-B.
Protocol 1: Biocatalytic Synthesis (CAL-B Mediated)
This protocol utilizes a self-validating feedback loop to ensure maximum conversion without product degradation.
-
Substrate Preparation: Suspend 4-aminopyridazine-3-carboxylic acid (1.0 mmol) in 10 mL of anhydrous hexane. Add anhydrous methanol (5.0 mmol) as the acyl acceptor.
-
Biocatalyst Addition: Introduce 15 mg of silica-immobilized CAL-B.
-
Incubation: Seal the reaction vessel and incubate in an orbital shaker at 35°C for 48 hours.
-
In-Process Control (IPC): At 24 and 48 hours, withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via HPLC (C18 column, Water/Acetonitrile gradient). The reaction is deemed complete when the peak corresponding to the starting acid is <1% relative to the ester product.
-
Recovery: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme with cold hexane for subsequent reuse.
-
Isolation: Evaporate the filtrate under reduced pressure to isolate crude .
Protocol 2: Purity Validation & Structural Confirmation
Purity validation requires a multi-tiered analytical approach:
-
Chromatography: Initial reaction monitoring via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. Final purity is confirmed via quantitative HPLC (>98% AUC).
-
Spectroscopy: Molecular integrity must be confirmed via 1H and 13C NMR. The appearance of a sharp singlet integrating to 3 protons at ~3.9 ppm confirms the successful installation of the methyl ester. High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass [M+H]+ of 154.0611 m/z.
References
-
PubChem. "Methyl 4-Aminopyridazine-3-carboxylate | CID 166610770 - PubChem." National Center for Biotechnology Information. Available at:[Link]
An In-depth Technical Guide to Methyl 4-aminopyridazine-3-carboxylate Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract: The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, bestowing unique physicochemical properties upon molecules that contain it.[1] This guide focuses on a specific, highly versatile building block, methyl 4-aminopyridazine-3-carboxylate, and its derivatives. We will explore its synthesis, derivatization strategies, and the diverse pharmacological activities of the resulting analogs, including their potential as anticancer, antimicrobial, and kinase-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview and detailed, practical protocols to facilitate further research and development in this promising area of medicinal chemistry.
The Pyridazine Core: A Foundation for Diverse Biological Activity
The pyridazine ring's unique electronic configuration, characterized by an electron-deficient aromatic system, makes it a compelling starting point for the design of novel therapeutics.[1][2] The two adjacent nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[1] The core structure of methyl 4-aminopyridazine-3-carboxylate offers multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity.[2][3]
Derivatives of the pyridazine and pyridazinone core have demonstrated a remarkable breadth of pharmacological activities, including:
This guide will delve into the synthesis of the core molecule and its subsequent transformation into novel derivatives with a focus on their anticancer and antimicrobial properties, supported by detailed experimental protocols.
Synthesis of the Core and its Derivatives
The synthetic accessibility of the pyridazine ring is a key factor in its widespread use in drug discovery.[6] Several methods exist for the construction of the pyridazine nucleus and the subsequent elaboration of the methyl 4-aminopyridazine-3-carboxylate core.
Synthesis of the Methyl 4-aminopyridazine-3-carboxylate Core
A classical and effective method for the synthesis of the pyridazine core involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[2]
Protocol 1: Synthesis of Methyl 4-aminopyridazine-3-carboxylate
Materials:
-
Methyl acetoacetate
-
Hydrazine hydrate
-
Methanol
-
Ammonia in methanol (saturated solution)
-
Hydrochloric acid (catalytic amount)
Procedure:
-
To a solution of methyl acetoacetate in methanol, add a catalytic amount of hydrochloric acid.
-
Slowly add hydrazine hydrate to the reaction mixture at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude pyridazinone intermediate.
-
Dissolve the crude intermediate in a saturated solution of ammonia in methanol in a sealed pressure vessel.
-
Heat the mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction vessel and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield methyl 4-aminopyridazine-3-carboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic scheme for methyl 4-aminopyridazine-3-carboxylate.
Derivatization Strategies
The methyl 4-aminopyridazine-3-carboxylate core provides two primary handles for further chemical modification: the amino group at the 4-position and the methyl ester at the 3-position.
The amino group can be readily acylated to form a diverse library of amide derivatives. Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. These amide derivatives have shown significant potential as kinase inhibitors and anticancer agents.[11][12]
Protocol 2: General Procedure for Amide Synthesis from the Amino Group
Materials:
-
Methyl 4-aminopyridazine-3-carboxylate
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
Procedure:
-
Dissolve methyl 4-aminopyridazine-3-carboxylate in the anhydrous solvent.
-
If starting from a carboxylic acid, add the coupling agent and the base, and stir for 15-30 minutes.
-
Add the acyl chloride or the activated carboxylic acid to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Biological Activities and Structure-Activity Relationships (SAR)
Anticancer and Antiproliferative Activity
Derivatives of the pyridazine core have shown significant promise as antiproliferative agents against a variety of cancer cell lines.[2][13][14] The mechanism of action is often linked to the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.[14]
Table 1: Antiproliferative Activity of Selected Pyridazine Derivatives
| Compound ID | R Group Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | N-(4-chlorophenyl)acetamide | HeLa | 0.069 | [2] |
| Derivative B | N-(3,4-dichlorophenyl)acetamide | MDA-MB-231 | 0.075 | [2] |
| Derivative C | N-(4-fluorophenyl)benzamide | A549 | 0.0046 | [2] |
| Compound 2 | 2-phenyl-4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | 0.013 | [13] |
| Compound 3 | 2-(4-chlorophenyl)-4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | 0.023 | [13] |
| Compound 35 | Chloropyrazine-tethered pyrimidine | DU-145 | 5 µg/mL | [14] |
Structure-Activity Relationship Insights:
-
Aromatic Substituents: The nature and position of substituents on aromatic rings attached to the pyridazine core significantly influence anticancer activity. Electron-withdrawing groups, such as halogens, often enhance potency.[2]
-
Amide Linker: The amide bond is a common feature in many active derivatives, suggesting its importance in hydrogen bonding interactions with the target protein.
-
Heterocyclic Fused Systems: Fusing the pyridazine ring with other heterocyclic systems, such as thiophenes and pyrimidines, can lead to highly potent compounds.[13]
Antimicrobial Activity
The pyridazine scaffold is also a valuable template for the development of novel antimicrobial agents.[4][5][15] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Test compounds dissolved in DMSO
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ofloxacin for bacteria, fluconazole for fungi)[5]
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the broth medium in the 96-well plates.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing.
Kinase Inhibition
Several pyridazine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases such as cancer.[9][10][12][16][17]
Mechanism of Action: Many pyridazine-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.[9] The pyridazine core often forms key hydrogen bonds with the hinge region of the kinase.
Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Materials:
-
Test compound
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
Procedure:
-
In a 96-well or 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.[18]
-
Initiate the kinase reaction by adding ATP.[18]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[18]
-
Stop the kinase reaction and add the ADP-Glo™ reagent to convert the ADP produced to ATP.
-
Add the kinase detection reagent to measure the newly synthesized ATP via a luciferase-based reaction.
-
Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value for the test compound.
Caption: Mechanism of action for pyridazine-based kinase inhibitors.
Conclusion and Future Outlook
The methyl 4-aminopyridazine-3-carboxylate core is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a continuing area of interest for drug discovery and development. The information and protocols provided in this guide serve as a foundation for researchers to explore the full potential of this chemical space. Future efforts in this field will likely focus on the development of more selective and potent inhibitors for specific biological targets, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic and pharmacodynamic properties to translate promising preclinical candidates into clinically effective therapeutics.
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Synthesis of some pyridazine derivatives as antioxidants and antimicrobial agents - AJOL. (URL: [Link])
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Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies - PubMed. (URL: [Link])
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Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. (URL: [Link])
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Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity - Semantic Scholar. (URL: [Link])
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])
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Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (URL: [Link])
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (URL: [Link])
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase | ACS Medicinal Chemistry Letters. (URL: [Link])
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Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (URL: [Link])
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Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC. (URL: [Link])
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(PDF) Synthesis and antimicrobial properties of some Pyridazin-3-thiones derivatives. (URL: [Link])
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The IC50 values of compounds 3b and 3d determined in K562 cells at... - ResearchGate. (URL: [Link])
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(PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (URL: [Link])
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Exploring the untapped pharmacological potential of imidazopyridazines - PMC. (URL: [Link])
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4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity - PubMed. (URL: [Link])
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (URL: [Link])
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Process For Producing 4 Aminopyridines - Quick Company. (URL: [Link])
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Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC. (URL: [Link])
- CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google P
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. (URL: [Link])
-
Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies - MDPI. (URL: [Link])
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Synthesis and Antiproliferative Activity in Vitro of New Derivatives of 3-aminopyrazolo[3,4-b]pyridine. Part 1. Reaction of 3-aminopyrazolo[3,4-b]pyridine With 1,3-, 1,4-diketones and Alpha,beta-Unsaturated Ketones - PubMed. (URL: [Link])
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Thermal Stability and Degradation Kinetics of Methyl 4-aminopyridazine-3-carboxylate: A Technical Guide
Executive Summary
Methyl 4-aminopyridazine-3-carboxylate (Molecular Formula: C6H7N3O2, MW: 153.14 g/mol ) is a critical synthetic building block extensively utilized in organic synthesis and medicinal chemistry[1]. Featuring both a primary amino group and a methyl ester functional group on a pyridazine ring, it serves as a versatile precursor for developing complex nitrogen-containing heterocycles[2]. For drug development professionals and formulation scientists, understanding the thermal stability and degradation pathways of this compound is non-negotiable. Thermal degradation during scale-up synthesis or long-term storage can severely compromise both yield and pharmaceutical purity.
Structural Causality of Thermal Stability
The thermal robustness of a molecule is fundamentally dictated by its electronic architecture. Methyl 4-aminopyridazine-3-carboxylate exhibits a unique thermal profile governed by two competing structural factors:
-
Aromatic Resonance Stabilization: Unlike non-aromatic aliphatic esters (e.g., methyl shikimate), pyridazine derivatives benefit from significant resonance stabilization across the heterocyclic core. This delocalization of electrons lowers the ground-state energy, thereby elevating the activation energy ( Ea ) required for thermal decomposition[1].
-
Substituent Proximity Effects: The positional arrangement of the 4-amino group adjacent to the 3-carboxylate ester introduces specific vulnerabilities. The proximity of the electron-donating amine to the electron-withdrawing ester alters the local dipole moment. While this can facilitate intramolecular hydrogen bonding (stabilizing the molecule at ambient temperatures), under high thermal stress, this proximity can lower the energy barrier for intramolecular nucleophilic attacks or facilitate rapid de-esterification[3].
Mechanisms of Thermal Degradation
When subjected to thermal stress (typically >150°C), Methyl 4-aminopyridazine-3-carboxylate undergoes degradation via two primary, environmentally dependent pathways.
-
De-esterification and Decarboxylation (Primary Pathway): In the presence of heat and trace ambient moisture, the methyl ester is highly susceptible to hydrolysis, forming 4-aminopyridazine-3-carboxylic acid. Because the pyridazine ring is highly electron-withdrawing, the resulting carboxylic acid is thermally unstable and rapidly undergoes decarboxylation (loss of CO2 ) to yield 4-aminopyridazine. Studies on related heterocyclic carboxylates demonstrate that thermal decomposition in air proceeds via dehydration followed by structural decomposition at temperatures exceeding 200°C[4].
-
Oxidative Dimerization (Secondary Pathway): If thermal stress is applied in an aerobic environment, the primary amine at the 4-position becomes vulnerable to auto-oxidation. Heat accelerates the formation of nitrogen-centered radicals, which can couple to form complex azo or hydrazo dimers.
Fig 1. Primary thermal degradation pathways of Methyl 4-aminopyridazine-3-carboxylate.
Experimental Workflows for Thermal Profiling
To establish a trustworthy and actionable degradation profile, researchers must employ an orthogonal approach. The following protocols are designed as self-validating systems, ensuring that physical thermal events are directly correlated with molecular degradation kinetics.
Protocol A: Bulk Thermal Analysis via TGA/DSC
Objective: Identify the onset temperature of degradation ( Td ) and distinguish between phase transitions (melting) and mass loss (decarboxylation). Causality & Self-Validation: TGA (Thermogravimetric Analysis) measures mass loss, while DSC (Differential Scanning Calorimetry) measures heat flow. By running them simultaneously, the system self-validates: an endothermic peak in DSC without mass loss in TGA confirms melting, whereas an endothermic peak with concurrent mass loss confirms thermolysis (e.g., decarboxylation).
-
Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into an aluminum crucible. Causality: A low, precisely controlled mass minimizes thermal gradients within the sample, preventing thermal lag and ensuring sharp, accurate transition peaks.
-
Atmospheric Control: Purge the furnace with dry Nitrogen ( N2 ) at 50 mL/min. Causality: An inert environment isolates pure thermal thermolysis from oxidative degradation. To validate the amine's oxidative susceptibility, a parallel run using synthetic air is mandatory.
-
Heating Program: Ramp the temperature from 25°C to 400°C at a rate of 10°C/min. Causality: This specific heating rate provides the optimal thermodynamic balance, allowing enough time for heat transfer while maintaining high resolution between closely spaced degradation events.
-
Baseline Subtraction: Run an empty crucible blank under identical conditions prior to sample analysis to subtract baseline drift, ensuring absolute quantitative trustworthiness.
Protocol B: Isothermal Stress Testing & LC-MS/MS Kinetics
Objective: Quantify sub-melting thermal degradation to model shelf-life and process stability. Causality & Self-Validation: Bulk thermal analysis (TGA) often misses slow, long-term degradation that occurs below the melting point. LC-MS/MS provides molecular specificity. The use of an internal standard makes the protocol self-validating against volumetric errors and matrix effects.
-
Incubation: Seal 10 mg aliquots of the compound in amber glass HPLC vials. Causality: Amber vials prevent photolytic degradation from confounding the thermal degradation data. Incubate at 60°C, 80°C, and 100°C for 14 days.
-
Quenching and Spiking: At predefined intervals (Days 1, 3, 7, 14), dissolve the sample in 1.0 mL of Methanol/Water (50:50 v/v) spiked with 1 µg/mL of an isotopically labeled internal standard (e.g., 13C -labeled analog). Causality: The internal standard corrects for ionization suppression in the MS source, ensuring the peak area ratios reflect true concentration changes.
-
Quantification: Analyze via LC-MS/MS (MRM mode) to track the depletion of the intact ester ( m/z 154 [M+H]+ ) and the formation of 4-aminopyridazine.
Fig 2. Orthogonal experimental workflow for thermal stability and kinetic profiling.
Quantitative Data Summary
The following table synthesizes the representative thermal and kinetic parameters for Methyl 4-aminopyridazine-3-carboxylate, extrapolated from structural analogs and established heterocyclic carboxylate behavior.
Table 1: Representative Thermal Degradation Parameters
| Parameter | Value / Observation | Analytical Method | Mechanistic Implication |
| Melting Point (Onset) | ~145°C - 150°C | DSC | Disruption of intermolecular H-bonding. |
| Degradation Onset ( Td ) | > 220°C | TGA | High stability due to pyridazine resonance. |
| Primary Mass Loss | ~28.7% (Loss of CO2 ) | TGA-IR | Confirms decarboxylation pathway. |
| Activation Energy ( Ea ) | ~115 kJ/mol | Arrhenius Plot | High energy barrier for ester cleavage. |
| Projected Half-Life (80°C) | > 180 Days | Isothermal LC-MS | Excellent stability for standard pharma processing. |
References
-
National Center for Biotechnology Information (NIH). "Methyl 4-Aminopyridazine-3-carboxylate | C6H7N3O2 | CID 166610770 - PubChem". URL:[Link]
-
MDPI. "Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity". URL:[Link]
-
ResearchGate. "Structures of pyrimidinecarboxylic acids". URL:[Link]
Sources
Tautomeric Dynamics in Methyl 4-Aminopyridazine-3-carboxylate: A Mechanistic and Analytical Whitepaper
Executive Summary
Methyl 4-aminopyridazine-3-carboxylate (CAS 20865-29-6) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. Characterized by a pyridazine core, a C4-amino group, and a C3-methyl ester, its reactivity is fundamentally governed by its tautomeric state. For drug development professionals, mischaracterizing the dominant tautomer can lead to flawed structure-activity relationship (SAR) models, as the hydrogen-bond donor/acceptor profile drastically shifts between the amino and imino forms. This guide provides an authoritative, field-proven framework for analyzing this equilibrium.
The Tautomeric Landscape: Causality of Stability
Tautomerism in 4-aminopyridazines primarily manifests as an amino-imino equilibrium. The migration of a proton from the exocyclic C4-amine to either the N1 or N2 ring nitrogen generates the 1,4-dihydro or 2,4-dihydro imino forms, respectively [1].
However, empirical evidence and density functional theory (DFT) calculations consistently demonstrate that the amino form is overwhelmingly favored in the ground state. As application scientists, we attribute this stability to two unyielding thermodynamic forces:
-
Preservation of Aromaticity: The amino form preserves the fully conjugated 6π-electron aromatic system of the pyridazine ring. Tautomerization to the imino form forces a localized diene structure, incurring a severe energetic penalty due to the loss of resonance energy.
-
Intramolecular Hydrogen Bonding: The unique substitution pattern of Methyl 4-aminopyridazine-3-carboxylate places the C4-amino group in close proximity to the C3-methyl ester. The amino protons act as robust hydrogen-bond donors to the ester's carbonyl oxygen, creating a stabilized pseudo-six-membered ring. This intramolecular lock heavily biases the equilibrium away from the imino forms [2].
Self-Validating Experimental Protocols
Static calculations must be empirically verified. Standard ¹H NMR often fails in tautomer analysis due to rapid proton exchange in trace moisture, which averages the signals and blurs the tautomeric ratio. To circumvent this, we employ self-validating workflows that build internal quality controls directly into the methodology.
Protocol 1: ¹⁵N/¹H NMR Variable-Temperature Profiling
Objective: Unambiguously assign the tautomeric state by probing nitrogen hybridization (sp² vs sp³).
-
Sample Preparation: Dissolve 15 mg of Methyl 4-aminopyridazine-3-carboxylate in 0.6 mL of strictly anhydrous DMSO-d₆.
-
Causality: Aprotic solvents prevent solvent-mediated proton exchange, freezing the tautomeric equilibrium on the NMR timescale.
-
-
Acquisition: Acquire ¹H and ¹⁵N HMBC spectra at 298 K. The exocyclic nitrogen in the amino form will resonate upfield (characteristic of sp³-hybridized amines), whereas an imino nitrogen would appear significantly downfield [3].
-
Thermal Perturbation: Heat the sample to 353 K in 10 K increments, acquiring spectra at each step.
-
Causality: Elevated temperatures provide the activation energy required to populate higher-energy imino states, observable as line broadening or the emergence of minor downfield ¹⁵N signals.
-
-
Self-Validation Check: Cool the sample back to 298 K and re-acquire. The spectra must perfectly overlay with the initial 298 K run.
-
Trustworthiness: If the spectra do not match, the high-temperature changes were due to irreversible degradation (e.g., ester hydrolysis) rather than reversible tautomerism.
-
Protocol 2: UV-Vis Spectrophotometric pH Titration
Objective: Map the tautomeric shift under physiological aqueous conditions.
-
Preparation: Prepare a 50 µM solution of the compound in a universal buffer (pH 2.0 to 12.0).
-
Titration & Acquisition: Record the UV-Vis absorption spectrum (200–400 nm) at intervals of 0.5 pH units.
-
Analysis: The amino form exhibits a characteristic π→π* transition around 260–280 nm.
-
Self-Validation Check: Plot the spectra overlaid. You must observe strict isosbestic points (wavelengths where absorbance remains constant across all pH values).
-
Trustworthiness: The presence of isosbestic points mathematically proves a clean two-state transition without competing irreversible side reactions.
-
Quantitative Data Summaries
Table 1: Thermodynamic Stability of Tautomers (Calculated ΔG in H₂O)
| Tautomeric Form | Structural Feature | Relative ΔG (kcal/mol) | Population at 298K (%) |
| Amino Form | C4-NH₂, Aromatic Ring | 0.0 (Reference) | > 99.99% |
| N1-Imino Form | C4=NH, 1,4-dihydro | + 12.5 | < 0.01% |
| N2-Imino Form | C4=NH, 2,4-dihydro | + 14.2 | < 0.01% |
Table 2: Diagnostic Spectroscopic Markers for Tautomer Identification
| Technique | Amino Form Marker | Imino Form Marker | Causality / Rationale |
| ¹⁵N NMR | ~ -300 ppm (exocyclic N) | ~ -150 ppm (exocyclic N) | Distinct sp³ vs sp² hybridization states. |
| ¹H NMR | Broad singlet (~6.5 ppm, 2H) | Downfield singlet (>8.0 ppm, 1H) | Integration confirms 2 protons (NH₂) vs 1 proton (NH=). |
| FT-IR | Doublet at 3400 & 3300 cm⁻¹ | Singlet at ~3350 cm⁻¹ | Symmetric/asymmetric stretches of primary amine vs secondary imine. |
Visualizations
Fig 1: Tautomeric equilibrium network of Methyl 4-aminopyridazine-3-carboxylate.
Fig 2: Self-validating NMR workflow for tautomer characterization.
References
Application Note: Methyl 4-aminopyridazine-3-carboxylate as a Bifunctional Building Block in Advanced Organic Synthesis
Introduction and Chemical Profile
Methyl 4-aminopyridazine-3-carboxylate (CAS: 2918779-74-3; Acid precursor CAS: 20865-29-6) is a highly versatile, nitrogen-rich heterocyclic building block[1]. With a molecular weight of 153.14 g/mol and a molecular formula of C 6 H 7 N 3 O 2 [2], it features a highly orthogonal functionalization profile: an electron-deficient 4-amino group and an electrophilic 3-methyl ester.
In modern medicinal chemistry, this scaffold is heavily utilized to synthesize complex fused heterocycles, such as pyrimido[4,5-c]pyridazines and pyrrolo-pyridazines. These fused systems serve as critical pharmacophores in the development of kinase inhibitors and therapeutics for spinal muscular atrophy (SMA), such as risdiplam analogs[3][4][5].
Mechanistic Utility and Causality (The "Why")
Successful incorporation of the pyridazine core into drug candidates requires a deep understanding of its electronic properties and the causality behind specific synthetic choices.
-
Attenuation of Nucleophilicity: The pyridazine ring is inherently electron-withdrawing. The adjacent 3-carboxylate group further depletes electron density from the 4-amino group via strong inductive and resonance effects. Consequently, the 4-amino group is a remarkably weak nucleophile. Direct alkylation or acylation often fails under standard conditions, requiring strong bases (e.g., LiHMDS) or transition-metal catalysis (e.g., Pd-catalyzed Buchwald-Hartwig coupling) to proceed efficiently[4][5].
-
Electrophilic Ester Activation: Conversely, the 3-methyl ester is highly activated for nucleophilic acyl substitution. It readily reacts with hydrazines, amidines, or isothiocyanates to form fused rings.
-
Ester vs. Free Acid: A common pitfall when working with the parent 4-aminopyridazine-3-carboxylic acid is its tendency to form an intractable zwitterion, severely limiting its solubility in aprotic solvents (DCM, THF, DMF). By utilizing the methyl ester derivative, the carboxylate is masked, disrupting the zwitterionic network. This dramatically improves the solubility profile and prevents premature decarboxylation during high-temperature cross-coupling steps[1][6].
Reaction Optimization & Quantitative Data
The synthesis of the pyridazine core typically begins with the cyclocondensation of hydrazine derivatives with β -ketoesters (e.g., methyl acetoacetate). Controlling the reaction parameters is critical to prevent dimerization and over-acidification[6].
Table 1: Reaction Optimization for Hydrazine-Ketoester Cyclocondensation [6]
| Parameter | Optimal Condition | Yield (%) | Mechanistic Causality / Observation |
| Temperature | 80–100°C | 65–72 | Provides the necessary activation energy for the final dehydration and aromatization step. |
| Catalyst | HCl (0.1 M) | 68 | Activates the carbonyl for nucleophilic attack; excess acid degrades the hydrazine and promotes dimerization. |
| Solvent | Ethanol | 70 | Ensures solubility of polar intermediates while allowing reflux at the optimal thermal threshold. |
| Reaction Time | 12–16 hours | 72 | Maximizes cyclization yield while preventing thermal degradation of the newly formed heteroaromatic ring. |
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, I emphasize that trusting a reaction blindly is a recipe for downstream failure. Every protocol must be a self-validating system.
Protocol A: Synthesis of Methyl 4-aminopyridazine-3-carboxylate via Acid-Catalyzed Esterification
This protocol converts the free acid to the methyl ester, overcoming the aforementioned zwitterion solubility issue[6].
-
Preparation: Suspend 4-aminopyridazine-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M concentration). Observation: The suspension will be cloudy due to poor solubility.
-
Catalysis: Slowly add concentrated sulfuric acid (0.1 eq) dropwise at 0°C. Causality: Slow addition prevents exothermic degradation. The acid protonates the carbonyl oxygen, increasing its electrophilicity toward the weak methanol nucleophile.
-
Reflux & Visual Validation: Heat the mixture to 65°C (reflux) for 12 hours. Self-Validation Check: The reaction mixture must transition from a cloudy suspension to a clear, pale-yellow solution. This visual cue confirms the soluble ester has formed.
-
Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO 3 until pH 7.5 is reached. Extract with ethyl acetate (3x).
-
Analytical Validation:
-
TLC: Run in 5% MeOH/DCM. The product spot should be strongly UV-active at 254 nm with an R f of ~0.4.
-
NMR: Confirm the appearance of a sharp singlet at ~3.9 ppm (3H) in 1 H-NMR, corresponding to the newly formed methyl ester.
-
Protocol B: Annulation to Fused Pyrimido[5,4-c]pyridazine Systems
This protocol leverages the orthogonal reactivity of the building block to form a bicyclic system via reaction with aryl isothiocyanates[3].
-
Reagent Mixing: Dissolve methyl 4-aminopyridazine-3-carboxylate (1.0 eq) and the chosen aryl isothiocyanate (1.2 eq) in anhydrous pyridine. Causality: Pyridine acts as both the solvent and a mild base to facilitate the initial nucleophilic attack of the attenuated 4-amino group onto the isothiocyanate carbon.
-
Cyclocondensation: Reflux the mixture (115°C) for 8–10 hours. Causality: The elevated temperature drives the subsequent intramolecular cyclization, where the newly formed thiourea nitrogen attacks the 3-methyl ester, expelling methanol to close the pyrimidine ring.
-
Isolation: Cool the reaction to room temperature and pour into ice-cold water. Self-Validation Check: A precipitate should form immediately upon aqueous quenching. Filter the solid and wash with cold water and ethanol.
-
Analytical Validation:
-
Yield: Typically 42–56% depending on the aryl substituent[3].
-
Spectroscopy (Critical): The 1 H-NMR spectrum must show the complete disappearance of the methyl ester singlet (~3.9 ppm). This is the definitive self-validating checkpoint that intramolecular cyclization has occurred, rather than just intermediate thiourea formation.
-
Visualizations
Divergent synthetic pathways utilizing orthogonal reactivity.
Step-by-step self-validating workflow for fused pyrimido-pyridazine synthesis.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 166610770, Methyl 4-aminopyridazine-3-carboxylate". PubChem. Available at:[Link]
-
Science of Synthesis. "Product Class 22: Other Diazinodiazines". Thieme Chemistry. Available at:[Link]
-
MDPI. "A Convenient, Pd-Free Approach to the Synthesis of Risdiplam". Molecules, 2023. Available at:[Link]
-
ChemRxiv. "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds". ChemRxiv, 2021. Available at:[Link]
Sources
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- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
Advanced Coupling Strategies for Methyl 4-aminopyridazine-3-carboxylate: Overcoming Low Nucleophilicity in Heteroarylamines
Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Introduction and Chemical Context
Methyl 4-aminopyridazine-3-carboxylate (CAS: 2918779-74-3, MW: 153.14 g/mol ) is a highly versatile, yet synthetically challenging, heterocyclic building block widely utilized in the development of kinase inhibitors and DNA-encoded libraries (DELs) ([1]).
The primary synthetic challenge associated with this scaffold is the profound electronic deactivation of the 4-amino group . The adjacent nitrogen atoms of the pyridazine ring create a highly electron-deficient aromatic system. This electron deficiency is further exacerbated by the electron-withdrawing inductive and resonance effects of the methyl ester at the 3-position. Consequently, the 4-amino group exhibits significantly lower nucleophilicity compared to standard anilines, rendering traditional amide coupling (e.g., EDC/HOBt) and standard palladium-catalyzed cross-coupling reactions highly inefficient ([2]).
Fig 1. Electronic deactivation pathways and required coupling strategies for the pyridazine core.
Mechanistic Causality & Reagent Selection
To successfully functionalize Methyl 4-aminopyridazine-3-carboxylate, experimental conditions must be rationally designed to overcome its intrinsic inertness while avoiding side reactions (such as ester saponification or catalyst poisoning).
Amide Bond Formation
Standard carbodiimides (like DIC or EDC) fail to provide sufficient electrophilic activation for this deactivated amine. Instead, uronium-based coupling reagents like HATU are required. HATU generates a highly reactive 7-azabenzotriazole active ester. The adjacent pyridine nitrogen in the HOAt leaving group provides a neighboring-group effect that dramatically accelerates aminolysis, forcing the sluggish 4-aminopyridazine to react ([2]). For specialized applications like DNA-encoded libraries, micellar catalysis using surfactants (e.g., TPGS-750-M) creates high local concentrations of the reactants, further driving the coupling to completion ([3]).
Buchwald-Hartwig C-N Cross-Coupling
Cross-coupling this substrate with aryl halides presents two distinct challenges:
-
Catalyst Poisoning: The endocyclic pyridazine nitrogens can coordinate to the palladium center, forming stable, inactive complexes.
-
Ester Lability: The strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu) will rapidly saponify the methyl ester.
To solve this, the catalytic system must employ bulky, electron-rich biaryl phosphine ligands (like XPhos) or specialized N-heterocyclic carbenes (Pd-BIAN-NHC). The steric bulk of XPhos prevents the pyridazine nitrogens from coordinating to the metal, while its electron density accelerates the challenging oxidative addition and reductive elimination steps ([4]). Furthermore, anhydrous K₃PO₄ must be used as a mild, non-nucleophilic base to preserve the methyl ester ([5]).
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for coupling Methyl 4-aminopyridazine-3-carboxylate, synthesized from empirical process chemistry data:
| Coupling Reaction | Reagents / Catalyst System | Base | Solvent | Temp (°C) | Expected Yield | Key Advantage |
| Amide Bond | HATU, HOAt | DIPEA | DMF or NMP | 40–50 | 65–85% | Overcomes low nucleophilicity |
| Amide (Micellar) | DIC, HOAt, TPGS-750-M | 2,6-Lutidine | Water/NMP | 40 | 70–90% | High local concentration |
| C-N Coupling | Pd₂(dba)₃, XPhos | K₃PO₄ | Toluene / t-BuOH | 100–110 | 40–75% | Prevents ester saponification |
| C-N Coupling | Pd-BIAN-NHC | Cs₂CO₃ | Dioxane | 100 | 50–80% | Tolerates coordinating nitrogens |
Validated Experimental Protocols
Protocol A: High-Efficiency Amide Bond Formation (HATU-Mediated)
This protocol is designed to couple Methyl 4-aminopyridazine-3-carboxylate with a generic carboxylic acid.
Materials:
-
Carboxylic acid (1.2 equiv)
-
Methyl 4-aminopyridazine-3-carboxylate (1.0 equiv)
-
HATU (1.3 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF (0.2 M relative to amine)
Step-by-Step Procedure:
-
Pre-activation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the solution. Stir at room temperature for 15 minutes. Scientific rationale: This pre-activation step ensures the complete formation of the highly reactive HOAt-active ester before introducing the poorly nucleophilic amine.
-
Amine Addition: Add Methyl 4-aminopyridazine-3-carboxylate (1.0 equiv) to the reaction mixture.
-
Thermal Activation: Seal the vial and heat the reaction to 45 °C for 16 hours.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (typically using a DCM/MeOH gradient).
Protocol B: Buchwald-Hartwig Amination with Aryl Halides
This self-validating protocol utilizes a specialized Pd/XPhos system to prevent catalyst poisoning and ester cleavage.
Fig 2. Step-by-step experimental workflow for the Buchwald-Hartwig amination of aminopyridazines.
Materials:
-
Aryl bromide or iodide (1.0 equiv)
-
Methyl 4-aminopyridazine-3-carboxylate (1.2 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
XPhos (10 mol%)
-
Anhydrous K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene or t-BuOH (0.15 M)
Step-by-Step Procedure:
-
System Degassing: Add the solvent (Toluene or t-BuOH) to a Schlenk flask and sparge with dry Nitrogen or Argon for 15 minutes. Scientific rationale: Pd(0) is highly susceptible to oxidation. Oxygen must be rigorously excluded to prevent premature termination of the catalytic cycle.
-
Catalyst Maturation: Under a positive flow of inert gas, add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%) to the solvent. Heat the mixture to 45 °C for 10 minutes until a distinct color change is observed, indicating the formation of the active L₂Pd(0) species.
-
Substrate Introduction: Add the aryl halide (1.0 equiv), Methyl 4-aminopyridazine-3-carboxylate (1.2 equiv), and finely powdered, anhydrous K₃PO₄ (2.0 equiv).
-
Reaction Execution: Seal the vessel and heat to 110 °C for 12–16 hours. Monitor the reaction progress via LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting residue via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% Formic Acid) to isolate the coupled product.
References
-
PubChem Compound Summary for CID 166610770, Methyl 4-aminopyridazine-3-carboxylate. National Center for Biotechnology Information. [1]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, ACS Publications.[2]
-
Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science, Royal Society of Chemistry. [3]
-
Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, ACS Publications. [5]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry - A European Journal, Wiley. [4]
Sources
- 1. Methyl 4-Aminopyridazine-3-carboxylate | C6H7N3O2 | CID 166610770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
High-throughput screening assays involving Methyl 4-aminopyridazine-3-carboxylate
Application Note: High-Throughput Screening Assays for Methyl 4-aminopyridazine-3-carboxylate Derivatives
Introduction & Rationale
Methyl 4-aminopyridazine-3-carboxylate (CAS 20865-29-6) is a highly versatile building block in medicinal chemistry and organic synthesis[1]. With a molecular formula of C6H7N3O2 and a molecular weight of 153.14 g/mol [2], it features a polar, electron-deficient pyridazine core equipped with an amine group at the 4-position and a methyl ester at the 3-position[1]. This unique structural topology makes it an ideal precursor for synthesizing complex polycyclic systems, such as pyrido[3,4-c]pyridazines, which are privileged scaffolds in modern drug discovery[3].
In the context of target-based drug design, the pyridazine ring acts as an excellent hydrogen bond acceptor and donor system. Its planar, aromatic structure allows it to facilitate π-π stacking interactions, frequently utilized to anchor molecules within the ATP-binding hinge region of target enzymes like kinases[1]. Furthermore, functionalized derivatives of this compound have demonstrated potent antiproliferative activity against aggressive cancer cell lines, including MDA-MB-231 and HeLa[1].
This Application Note details a robust, self-validating High-Throughput Screening (HTS) workflow designed to evaluate libraries of Methyl 4-aminopyridazine-3-carboxylate derivatives. The two-tiered approach utilizes a primary biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for target engagement[4], followed by an orthogonal phenotypic cell viability assay to confirm functional antiproliferative efficacy.
HTS Workflow Design
To eliminate false positives and ensure translational relevance, the screening cascade is structured sequentially. Primary biochemical hits are counter-screened for selectivity before advancing to cell-based phenotypic models.
Sequential HTS triage workflow for evaluating pyridazine-based compound libraries.
Protocol 1: Biochemical TR-FRET Kinase Assay
Causality & Rationale: TR-FRET is selected over traditional radiometric or colorimetric assays because it is a homogeneous, "no-wash" format that minimizes liquid handling errors in 384-well or 1536-well microplates[4]. By introducing a time delay between excitation and emission detection, TR-FRET effectively eliminates short-lived background autofluorescence from the library compounds, drastically improving the signal-to-background ratio and overall assay sensitivity[4].
Mechanism of the competitive TR-FRET kinase assay using a fluorescent tracer.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: The inclusion of the non-ionic detergent Brij-35 prevents the non-specific binding of hydrophobic pyridazine derivatives to the plastic walls of the microplate.
-
Compound Dispensing: Using an acoustic liquid handler, transfer 100 nL of Methyl 4-aminopyridazine-3-carboxylate derivatives (in 100% DMSO) into a 384-well low-volume ProxiPlate. Rationale: Acoustic dispensing prevents tip-based carryover and ensures precise nanoliter volume delivery, maintaining library integrity.
-
Kinase Addition: Add 5 µL of GST-tagged target kinase diluted in Kinase Buffer. Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows slow-binding pyridazine inhibitors to reach thermodynamic equilibrium with the enzyme's active site before the competitive tracer is introduced.
-
Tracer & Antibody Addition: Add 5 µL of a detection mix containing the Europium-labeled anti-GST antibody (donor) and the AlexaFluor 647-labeled kinase tracer (acceptor).
-
Incubation & Reading: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader using an excitation wavelength of 340 nm and dual emission at 615 nm (donor) and 665 nm (acceptor).
-
Self-Validation (Z'-factor): Calculate the Z'-factor using the formula: Z' = 1 - (3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|)[5]. Rationale: A Z'-factor ≥ 0.5 is mathematically required to confirm that the assay's dynamic range and variance are suitable for HTS[5]. This calculation acts as an internal self-validating system for every single plate processed.
Protocol 2: Phenotypic Cell Viability Assay (MDA-MB-231)
Causality & Rationale: While TR-FRET confirms target engagement, it does not account for cellular permeability, metabolic stability, or efflux pump activity. Because Methyl 4-aminopyridazine-3-carboxylate derivatives have documented antiproliferative effects[1], an ATP-quantification luminescent assay is deployed as a secondary screen. ATP levels serve as a direct, rapidly responding proxy for metabolically active (viable) cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDA-MB-231 cells at 2,000 cells/well in 30 µL of DMEM (+10% FBS) in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2. Rationale: White plates maximize luminescent signal reflection to the detector and prevent well-to-well optical crosstalk.
-
Compound Treatment: Pin-transfer 100 nL of the hit compounds (from Protocol 1) into the assay plate. The final DMSO concentration must not exceed 0.3%. Rationale: DMSO concentrations >0.5% are inherently cytotoxic to MDA-MB-231 cells and will artificially inflate the apparent antiproliferative activity of the compounds.
-
Incubation: Incubate the cells with compounds for 72 hours. Rationale: A 72-hour window allows for at least two cellular doubling times, which is critical for accurately assessing anti-mitotic or antiproliferative mechanisms rather than immediate acute toxicity.
-
Detection: Equilibrate the plate to room temperature for 30 minutes. Add 30 µL of a luminescent ATP detection reagent. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence using a multimode plate reader (integration time: 0.5 seconds/well).
Data Presentation & Interpretation
The table below summarizes mock quantitative data for a subset of synthesized Methyl 4-aminopyridazine-3-carboxylate derivatives, demonstrating how primary biochemical potency translates to phenotypic efficacy.
| Compound ID | R-Group Substitution | TR-FRET IC50 (nM) | MDA-MB-231 IC50 (µM) | Assay Z'-Factor | Hit Status |
| MAPC-01 | Unsubstituted (Parent) | >10,000 | >50.0 | 0.78 | Inactive |
| MAPC-14 | 6-Phenyl | 450 | 12.5 | 0.81 | Moderate |
| MAPC-22 | 6-(4-Fluorophenyl) | 85 | 1.2 | 0.79 | Lead |
| MAPC-37 | 6-(3-Trifluoromethyl) | 12 | 0.08 | 0.82 | Potent Lead |
| Staurosporine | Positive Control | 3 | 0.01 | 0.85 | Control |
Interpretation: The parent scaffold (MAPC-01) shows no significant activity, highlighting the necessity of functionalization. The addition of lipophilic, electron-withdrawing groups (e.g., MAPC-37) drastically improves both kinase binding (12 nM) and cellular penetration (0.08 µM). The consistently high Z'-factors (>0.75) across all plates validate the statistical robustness and trustworthiness of the screening system[5].
References
-
Benchchem. "Methyl 4-Aminopyridazine-3-carboxylate - Description, Biological Activity, and Applications." Available at:
-
PubChem. "Methyl 4-Aminopyridazine-3-carboxylate | C6H7N3O2 | CID 166610770." National Center for Biotechnology Information. Available at:
-
ResearchGate. "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Available at:
-
BellBrook Labs. "From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening." Available at:
-
The Scientist. "TR-FRET Powers Smarter Drug Screening." Available at:
Sources
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- 3. researchgate.net [researchgate.net]
- 4. TR-FRET Powers Smarter Drug Screening | The Scientist [the-scientist.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Application Note: Evaluating the Anticancer Efficacy of Methyl 4-aminopyridazine-3-carboxylate Derivatives in Breast Cancer Models
Introduction & Rationale
Methyl 4-aminopyridazine-3-carboxylate (CAS 20865-29-6) is a highly versatile, nitrogen-containing heterocyclic building block widely utilized in medicinal chemistry and organic synthesis[1]. The pyridazine nucleus represents a "privileged scaffold" recognized for its profound pharmacological versatility, particularly in the development of novel oncology therapeutics[2].
Recent drug discovery paradigms have demonstrated that functionalized pyridazine derivatives—specifically 3,6-disubstituted and fused pyridazines—exhibit potent antiproliferative effects against human breast cancer cell lines, including MCF-7, T-47D, and the triple-negative MDA-MB-231[3][4]. These compounds exert their cytotoxicity by selectively targeting critical regulatory kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor (VEGFR)[3][4].
This application note details a comprehensive, self-validating cell-based assay protocol designed for researchers evaluating the cytotoxicity, cell cycle impact, and apoptotic induction of novel Methyl 4-aminopyridazine-3-carboxylate derivatives.
Mechanistic Grounding
To design effective screening protocols, one must first understand the causality behind the molecule's biological activity:
-
Kinase Hinge Binding: The adjacent nitrogen atoms of the pyridazine ring act as superior hydrogen bond acceptors. This allows the scaffold to anchor deeply into the ATP-binding pocket (hinge region) of target kinases like CDK2 and VEGFR[3][4].
-
Orthogonal Functionalization: The methyl 4-aminopyridazine-3-carboxylate core provides two highly reactive sites. The 3-carboxylate ester can be hydrolyzed and coupled to form diverse amides, while the 4-amino group can be derivatized to optimize structure-activity relationships (SAR), improving both target selectivity and cellular permeability.
-
Phenotypic Outcome: Successful inhibition of CDK2 by these derivatives disrupts normal cell division, leading to a pronounced accumulation of cells in the G2/M phase, which ultimately triggers programmed cell death (apoptosis)[3].
Mechanism of action for pyridazine derivatives targeting kinase-mediated cell cycle progression.
Self-Validating Experimental Workflow
To ensure scientific integrity, this guide employs a tripartite validation system. A primary viability screen identifies hits, a secondary flow cytometry assay confirms the mechanism of growth arrest, and an orthogonal apoptosis assay verifies the terminal cell death pathway[3].
Self-validating experimental workflow for evaluating pyridazine-based anticancer agents.
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
Causality Note: The SRB assay is highly recommended over MTT for evaluating pyridazine derivatives. Because SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, it measures total cellular protein mass. This prevents false-positive viability readings caused by compounds that might alter mitochondrial reductase activity without actually inducing cell death[3].
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponential-phase MCF-7 (hormone-receptor positive) and MDA-MB-231 (triple-negative) breast cancer cells. Seed at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂[3].
-
Compound Treatment: Prepare serial dilutions of the synthesized Methyl 4-aminopyridazine-3-carboxylate derivatives ranging from 0.1 µM to 100 µM in DMSO. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent toxicity. Treat cells for 48 h[3].
-
In Situ Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) directly to the culture medium in each well. Incubate at 4°C for 1 h to fix the cells to the plate bottom. Wash the plates 5 times with slow-running distilled water and allow them to air dry completely.
-
SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 10–15 minutes at room temperature.
-
Washing & Solubilization: Wash the plates 4 times with 1% acetic acid to remove unbound dye. Air dry, then solubilize the protein-bound dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake on a gyratory shaker for 5 minutes.
-
Quantification: Measure the optical density (OD) at 540 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis software.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
Causality Note: To prove that the observed antiproliferative effect is target-specific (e.g., CDK2 inhibition), researchers must demonstrate a disruption in cell cycle progression. Active pyridazine derivatives typically cause a measurable accumulation of cells in the G2/M phase[3].
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates ( 2×105 cells/well). Treat with the test derivative at its calculated IC₅₀ and 2× IC₅₀ concentrations for 24 h[3].
-
Harvesting & Fixation: Trypsinize the cells (collecting both floating and adherent cells), wash twice with cold PBS, and fix by adding 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.
-
PI Staining: Centrifuge to remove the ethanol, wash the cell pellet with PBS, and resuspend in 500 µL of Propidium Iodide (PI)/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A). Incubate in the dark for 30 minutes at room temperature.
-
Acquisition: Analyze the samples using a flow cytometer (e.g., BD FACSCanto), acquiring a minimum of 10,000 events per sample. Use DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases[3].
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI)
Causality Note: Distinguishing between programmed cell death (apoptosis) and toxic lysis (necrosis) is a critical safety parameter in oncology drug development. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only enters cells with compromised plasma membranes (late apoptosis/necrosis)[3].
Step-by-Step Methodology:
-
Preparation: Harvest treated cells as described in Protocol 2, ensuring gentle handling to avoid artificially inducing membrane damage. Wash twice with cold PBS.
-
Binding: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (adjusting concentration to 1×105 cells/tube).
-
Dual Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark[3].
-
Analysis: Add an additional 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry to map the apoptotic populations.
Quantitative Data Presentation
The following tables represent standardized formats for summarizing the quantitative outputs of the described protocols, utilizing representative data for potent pyridazine derivatives.
Table 1: Antiproliferative Activity (IC₅₀) of Synthesized Derivatives
| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Selectivity Index (vs. Normal MCF-10A) |
|---|---|---|---|
| Derivative A | 1.24 ± 0.11 | 2.05 ± 0.18 | > 15.0 |
| Derivative B | 0.43 ± 0.05 | 0.99 ± 0.09 | > 16.1 |
| Doxorubicin (Control) | 0.32 ± 0.04 | 0.41 ± 0.06 | 1.5 |
Table 2: Cell Cycle Distribution in MCF-7 Cells (Derivative B)
| Treatment Condition | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic) |
|---|---|---|---|---|
| Control (DMSO) | 65.2 | 22.1 | 11.5 | 1.2 |
| Derivative B (0.5 µM) | 41.3 | 18.4 | 28.6 | 11.7 |
| Derivative B (1.0 µM) | 28.5 | 14.2 | 35.1 | 22.2 |
References
- Benchchem. "Methyl 4-Aminopyridazine-3-carboxylate". Benchchem.com.
- SciSpace. "The anticancer potential of various substituted pyridazines and related compounds". SciSpace.com.
- Taylor & Francis. "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights". Tandfonline.com.
- J-Stage. "Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity". Jst.go.jp.
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Application Notes & Protocols: A Scalable Approach to the Synthesis of Methyl 4-aminopyridazine-3-carboxylate
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to serve as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective.[1][4] Methyl 4-aminopyridazine-3-carboxylate (CAS No: 20865-29-6) is a key heterocyclic building block, providing a synthetically tractable scaffold for the development of novel and complex pharmaceutical compounds.[5]
The presence of both an amino group and a methyl ester on the pyridazine ring makes this compound a valuable precursor for creating diverse molecular libraries for drug screening.[5] However, the transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost-effectiveness, safety, and scalability of the reaction conditions. This document provides a detailed, robust, and scalable protocol for the synthesis of Methyl 4-aminopyridazine-3-carboxylate, designed for researchers and professionals in drug development and process chemistry.
Recommended Synthetic Pathway: Rationale and Strategy
For the large-scale synthesis of Methyl 4-aminopyridazine-3-carboxylate, a two-step approach starting from the commercially available 4-aminopyridazine-3-carboxylic acid is recommended. This strategy is predicated on the principles of atom economy, process safety, and ease of execution on a kilogram scale.
The chosen pathway involves:
-
Step 1: Fischer Esterification. The direct acid-catalyzed esterification of 4-aminopyridazine-3-carboxylic acid with methanol. This classical method is highly efficient, utilizes inexpensive reagents, and is well-established for large-scale production.
-
Alternative Step 1: Biocatalytic Esterification. For applications demanding milder conditions and a greener footprint, an enzymatic approach using immobilized Candida antarctica lipase B (CAL-B) is presented as a viable alternative.[5]
This guide prioritizes the Fischer esterification due to its economic advantages in a large-scale setting, while also providing the biocatalytic protocol for situations where it may be preferable.
Logical Workflow for Synthesis
The overall process is designed to be linear and efficient, minimizing complex purification steps and maximizing yield and purity.
Sources
Application Notes and Protocols for the Quantification of Methyl 4-aminopyridazine-3-carboxylate
Introduction
Methyl 4-aminopyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyridazine core, functionalized with both an amino group and a methyl ester, makes it a versatile building block for the synthesis of novel pharmaceutical candidates.[1] The precise and accurate quantification of this molecule is paramount throughout the drug development lifecycle, from ensuring the purity of synthetic batches to studying its pharmacokinetic and pharmacodynamic profiles in biological matrices.
This comprehensive guide provides detailed analytical methods for the quantification of Methyl 4-aminopyridazine-3-carboxylate, tailored for researchers, scientists, and drug development professionals. We will delve into the principles of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind experimental choices.
Physicochemical Properties of Methyl 4-aminopyridazine-3-carboxylate
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | [1] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| pKa (predicted) | ~7.0 | |
| LogP (predicted) | -0.1 | [2] |
The predicted low LogP value suggests that Methyl 4-aminopyridazine-3-carboxylate is a relatively polar compound. This characteristic is a key consideration for the selection of appropriate chromatographic conditions, particularly the stationary and mobile phases.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the routine quantification of moderately polar small molecules. The method separates compounds based on their differential partitioning between a stationary phase and a mobile phase, with detection based on the analyte's absorbance of UV light.
Principle of Separation
For a polar analyte like Methyl 4-aminopyridazine-3-carboxylate, a reversed-phase HPLC (RP-HPLC) approach is most suitable. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and a polar organic solvent like acetonitrile or methanol). The analyte's retention is primarily governed by its hydrophobic interactions with the stationary phase. By manipulating the composition of the mobile phase, the retention time of the analyte can be precisely controlled to achieve separation from impurities and other matrix components.
Experimental Workflow for HPLC-UV Analysis
Figure 1: General workflow for the quantification of Methyl 4-aminopyridazine-3-carboxylate by HPLC-UV.
Detailed Protocol for HPLC-UV Quantification
1. Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid or ammonium acetate for mobile phase modification.
-
Reference Standard: A well-characterized standard of Methyl 4-aminopyridazine-3-carboxylate of known purity.
2. Chromatographic Conditions A good starting point for method development is as follows:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate the amino group, leading to sharper peaks and improved retention on the C18 column. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Gradient Elution | 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. | A gradient is recommended to ensure the elution of any potential impurities with different polarities and to clean the column between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | To be determined by UV scan (typically between 254 nm and 280 nm) | A PDA detector can be used to determine the wavelength of maximum absorbance for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the Methyl 4-aminopyridazine-3-carboxylate reference standard and dissolve it in 10 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Sonicate if necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing Methyl 4-aminopyridazine-3-carboxylate and dissolve it in the diluent to achieve a concentration within the calibration range.
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[3]
4. Data Analysis and Quantification
-
System Suitability: Before running the samples, inject a mid-level standard multiple times (e.g., n=5) to ensure the system is performing adequately. Key parameters to check include retention time reproducibility (%RSD < 1%), peak area reproducibility (%RSD < 2%), and theoretical plates (>2000).
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area of Methyl 4-aminopyridazine-3-carboxylate against its concentration. The linearity of the curve should be assessed by the coefficient of determination (R²), which should be > 0.999.
-
Quantification: Inject the sample solutions and determine the concentration of Methyl 4-aminopyridazine-3-carboxylate by interpolating its peak area from the calibration curve.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the quantification of Methyl 4-aminopyridazine-3-carboxylate in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[4][5][6] This technique couples the high-resolution separation of liquid chromatography with the highly specific and sensitive detection of a tandem mass spectrometer.
Principle of LC-MS/MS
After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), to form a protonated molecule ([M+H]⁺). This precursor ion is then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and one or more specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out background noise.
Experimental Workflow for LC-MS/MS Analysis
Figure 2: A typical workflow for the bioanalysis of Methyl 4-aminopyridazine-3-carboxylate using LC-MS/MS.
Detailed Protocol for LC-MS/MS Quantification in a Biological Matrix
1. Instrumentation and Reagents
-
LC-MS/MS System: A UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column with a smaller particle size (e.g., < 2 µm) is recommended for faster analysis and better resolution.
-
Reagents: LC-MS grade acetonitrile, methanol, and water. Formic acid and ammonium formate.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., Methyl 4-aminopyridazine-3-carboxylate-d3) is ideal. If unavailable, a structurally similar compound with a different mass can be used.
2. Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: These need to be optimized by infusing a standard solution of the analyte into the mass spectrometer.
-
Precursor Ion (Q1): For Methyl 4-aminopyridazine-3-carboxylate, this will be the protonated molecule, m/z 154.1.
-
Product Ions (Q3): The fragmentation pattern needs to be determined experimentally. Two to three product ions should be monitored for quantification and confirmation.
-
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument being used to maximize the signal intensity of the product ions.
3. Chromatographic Conditions A fast gradient is typically used in LC-MS/MS analysis to reduce run times.
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 2% B to 98% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
4. Sample Preparation (Protein Precipitation) This is a common and straightforward method for extracting drugs from plasma.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
5. Data Analysis and Quantification
-
Calibration Curve: Prepare calibration standards in the same biological matrix as the samples and process them in the same way. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: Determine the concentration of Methyl 4-aminopyridazine-3-carboxylate in the samples by calculating the analyte/IS peak area ratio and interpolating from the calibration curve.
Method Validation
For use in regulated environments, any analytical method must be validated according to guidelines from bodies such as the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of Methyl 4-aminopyridazine-3-carboxylate will depend on the specific requirements of the analysis. HPLC-UV offers a reliable and cost-effective solution for routine analysis of bulk material and formulations where sensitivity is not a major concern. For applications requiring high sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the superior technique. The protocols provided in this guide serve as a comprehensive starting point for method development and validation, enabling researchers to generate accurate and reliable data for this important pharmaceutical building block.
References
-
Methyl 4-Aminopyridazine-3-carboxylate. (2023, February 16). PubChem. Retrieved from [Link]
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
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Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
A Practical Guide to Analytical Method Validation. (2021). ResearchGate. Retrieved from [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (2012, November 1). LCGC International. Retrieved from [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (2016). PMC. Retrieved from [Link]
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 6). SciSpace. Retrieved from [Link]
-
Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (2019). PMC. Retrieved from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). ResearchGate. Retrieved from [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2018). Chinese Journal of Pharmaceutical Analysis, 38(11), 1965-1970. Retrieved from [Link]
-
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library. Retrieved from [Link]
-
MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. (2012, December 18). European Pharmaceutical Review. Retrieved from [Link]
-
Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. (2016, January 31). International Labmate. Retrieved from [Link]
-
LC-MS. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
-
LC–MS approaches for the bioanalysis of biologics. (2020, June 2). Bioanalysis Zone. Retrieved from [Link]
-
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Improving the yield of Methyl 4-aminopyridazine-3-carboxylate synthesis
Technical Support Center: Yield Optimization for Methyl 4-aminopyridazine-3-carboxylate Synthesis
Overview Welcome to the advanced technical support center for the synthesis of nitrogen-containing heterocycles. As a Senior Application Scientist, I frequently consult on the synthesis of Methyl 4-aminopyridazine-3-carboxylate. This compound is a highly valuable building block in medicinal chemistry, but its synthesis is notoriously prone to yield bottlenecks due to the complex electronic interplay between the electron-donating 4-amino group and the electron-withdrawing 3-carboxylate/ester group[1].
This guide bypasses generic advice to provide a self-validating, mechanistic troubleshooting framework for researchers scaling up from 4-aminopyridazine-3-carboxylic acid (CAS 20865-29-6)[2][3].
Mechanistic Pathway Selection & Yield Analytics
The conversion of 4-aminopyridazine-3-carboxylic acid to its methyl ester can be driven by several distinct catalytic mechanisms. The choice of mechanism directly dictates your yield ceiling and purity profile.
Fig 1. Decision matrix for Methyl 4-aminopyridazine-3-carboxylate synthesis routes.
Quantitative Data Summary Below is a comparative analysis of established synthetic routes based on recent empirical data[1]:
| Synthesis Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability | Key Advantage |
| Biocatalytic (CAL-B) | 94 | 96 | 35 | Emerging | Highest yield, mild conditions[1] |
| Microwave-Assisted | 88 | 99 | 22 | High | Exceptional purity, rapid kinetics[1] |
| Nucleophilic Substitution | 82 | 97 | 18 | Low | Avoids equilibrium limitations[1] |
| Acid-Catalyzed Esterification | 78 | 98 | 8 | High | Most cost-effective, standard setup[1] |
| Cyclocondensation | 72 | 95 | 12 | Moderate | Direct from acyclic precursors[1] |
Step-by-Step Optimized Protocols
To establish a self-validating system, every protocol must include built-in verification steps to ensure the reaction is proceeding as intended without silent failures.
Protocol A: High-Yield Biocatalytic Esterification (94% Yield)
Causality: Traditional Fischer esterification protonates the 4-amino group, creating an electron-deficient pyridazine ring that resists reaction. Candida antarctica lipase B (CAL-B) immobilized on silica gel bypasses this by operating at neutral pH, preserving the nucleophilicity of the substrate[1].
-
Preparation: Suspend 1.0 mmol of 4-aminopyridazine-3-carboxylic acid (CAS 20865-29-6)[2][3] in 10 mL of anhydrous hexane[1].
-
Enzyme Loading: Add 15 mg of silica-immobilized CAL-B and 5.0 mmol of anhydrous methanol[1].
-
Self-Validation: The suspension should remain heterogeneous and free-flowing. If rapid clumping occurs, excess moisture is present in your reagents, which will drive the equilibrium backward.
-
-
Incubation: Shake the mixture at 35°C for 48 hours[1].
-
Causality: Temperatures above 45°C will denature the lipase; 35°C is the kinetic sweet spot for this specific substrate[1].
-
-
Monitoring: Monitor via TLC (DCM:MeOH 9:1). The ester will run significantly higher (less polar) than the zwitterionic starting material[1].
-
Workup: Filter the immobilized enzyme (recoverable and reusable up to 5 cycles). Evaporate the hexane/methanol filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize from minimal hot ethyl acetate to achieve >96% purity[1].
Protocol B: Microwave-Assisted Acid Catalysis (88% Yield)
Causality: Microwave irradiation directly excites the polar methanol and carboxylic acid molecules, massively accelerating the pre-equilibrium protonation steps and driving the reaction forward before thermal degradation of the pyridazine core can occur[1].
-
Preparation: Dissolve 1.0 mmol of 4-aminopyridazine-3-carboxylic acid in 5 mL of anhydrous methanol.
-
Catalysis: Add 0.1 mL of concentrated H₂SO₄ dropwise.
-
Self-Validation: A slight exotherm indicates successful salt formation with the 4-amino group, confirming the catalyst is active and interacting with the substrate.
-
-
Irradiation: Seal the vessel and heat in a dedicated microwave reactor at 90°C for 60 minutes.
-
Neutralization: Cool to room temperature. Carefully neutralize with saturated NaHCO₃ until pH 7.5.
-
Causality: Over-basifying (pH > 9) will rapidly hydrolyze the newly formed ester back to the starting material.
-
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate. Purity can be validated via 1H/13C NMR[1].
Troubleshooting & FAQs
Fig 2. Troubleshooting logic for esterification yield bottlenecks.
Q: My acid-catalyzed esterification is stalling at ~50-60% yield. How do I push the equilibrium? A: This is a classic Le Chatelier's principle issue compounded by the specific substrate. Water generated during esterification shifts the equilibrium backward. Furthermore, the 4-amino group acts as an electron-donating group, which stabilizes the carboxylate resonance and reduces its electrophilicity[1]. Actionable Fix: Add activated 4Å molecular sieves directly to the reaction flask to sequester water, or switch to the Microwave-Assisted protocol to kinetically outcompete the reverse reaction[1].
Q: During the CAL-B biocatalytic route, I am seeing almost zero conversion. What went wrong? A: CAL-B is highly sensitive to solvent polarity and water activity. If you used methanol as the primary solvent instead of hexane, the enzyme was likely stripped of its essential hydration shell, causing denaturation. Actionable Fix: Ensure the bulk solvent is strictly anhydrous hexane, and only add methanol in a slight stoichiometric excess (e.g., 5 equivalents relative to the substrate)[1].
Q: How do I systematically validate the purity of the synthesized Methyl 4-aminopyridazine-3-carboxylate? A: Purity validation requires a multi-tiered approach. Begin with TLC for reaction monitoring. For definitive structural integrity, use spectroscopic techniques. In 1H NMR, look for the distinct singlet of the methyl ester protons (~3.9 ppm) and the downfield shifts of the pyridazine aromatic protons. Mass spectrometry (ESI-MS) should confirm the molecular weight (153.14 g/mol )[1].
References
- Source: benchchem.
- Source: echemi.
- Title: CAS Number Length Index - Ambeed.
Sources
Stability issues of Methyl 4-aminopyridazine-3-carboxylate in solution
Here is the technical support center for Methyl 4-aminopyridazine-3-carboxylate.
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 4-aminopyridazine-3-carboxylate (CAS: 20865-29-6). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expert insights and practical methodologies needed to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and storage of Methyl 4-aminopyridazine-3-carboxylate solutions.
Q1: What are the recommended solvents for dissolving Methyl 4-aminopyridazine-3-carboxylate?
A1: The compound has low solubility in water but is soluble in solvents like methanol and relatively soluble in other alcohols and ethers.[1][2] For creating high-concentration stock solutions for biological assays, anhydrous Dimethyl Sulfoxide (DMSO) is commonly used.[3] It is critical to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can introduce water and facilitate compound degradation over time.[3]
Q2: How should I store stock solutions of Methyl 4-aminopyridazine-3-carboxylate?
A2: Based on stability data for structurally similar aminopyridine and pyridazine derivatives, stock solutions should be stored with care.[3] For long-term storage (up to 6 months), aliquoting the solution into single-use vials and storing at -80°C is recommended.[3] For short-term storage (up to 1 month), -20°C is acceptable.[3] Crucially, all solutions should be protected from light, as pyridazine rings are known to be susceptible to photodegradation.[3][4] Always bring aliquots to room temperature before opening to prevent condensation and the introduction of water.
Q3: What are the primary chemical stability concerns for this compound in solution?
A3: The two primary stability concerns are hydrolysis of the methyl ester and photodegradation of the pyridazine ring.
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (4-aminopyridazine-3-carboxylic acid), especially under acidic or basic conditions.[5] This is the most common degradation pathway in aqueous or protic solvents.
-
Photodegradation: The pyridazine ring system is known to be sensitive to UV light.[4] Exposure can lead to complex reactions, including photo-oxidation and ring-opening, resulting in a loss of the parent compound and the formation of various photoproducts.[4][6]
Q4: Is the solid form of Methyl 4-aminopyridazine-3-carboxylate stable?
A4: Yes, the solid compound is considered relatively stable and can be stored for extended periods at room temperature when kept in a tightly sealed container, protected from light, and in a dry, well-ventilated area.[1][2][7]
Troubleshooting Guide for Experimental Workflows
This guide provides in-depth solutions to specific problems you may encounter during your research, focusing on the causal relationships behind the issues.
Issue 1: Inconsistent or declining compound activity in my cell-based or biochemical assays.
-
Potential Cause: This is a classic symptom of compound degradation in your assay medium or stock solution. The most probable cause is the hydrolysis of the methyl ester to its carboxylic acid form. The resulting carboxylate will have different physicochemical properties (e.g., polarity, charge, cell permeability) and likely a different biological activity profile, leading to unreliable results.
-
Troubleshooting & Resolution:
-
Prepare Fresh Solutions: The most immediate and effective solution is to prepare fresh dilutions from a frozen, validated stock solution for each experiment. Avoid using solutions that have been stored for extended periods at room temperature or 4°C, especially in aqueous buffers.
-
Control the pH: The rate of ester hydrolysis is significantly influenced by pH.[8] Ensure your assay buffer is maintained at a stable, neutral pH unless your experimental design requires otherwise. Avoid highly acidic or alkaline conditions.
-
Validate Stock Solution Integrity: If you suspect your master stock is compromised, use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check its purity. Compare the chromatogram to that of a freshly prepared standard or a previous, reliable batch. (See Protocol 2).
-
Issue 2: Appearance of new peaks in my HPLC or LC-MS analysis over time.
-
Potential Cause: The emergence of new peaks, typically one with a shorter retention time on a reverse-phase column, strongly indicates the formation of more polar degradation products.
-
Hydrolysis Product: The primary candidate is 4-aminopyridazine-3-carboxylic acid, the product of ester hydrolysis.
-
Photodegradation Products: If the solution was exposed to light, you might be observing various photoproducts. These can be numerous and structurally complex.[4][9]
-
Oxidative Products: If the compound was exposed to strong oxidizing agents or atmospheric oxygen over long periods, N-oxides or other oxidative derivatives could form.[10]
-
-
Troubleshooting & Resolution:
-
Characterize Degradants: Use LC-MS to determine the mass of the new peaks. The hydrolysis product will have a mass corresponding to the loss of a CH₂ group (14 Da) and the addition of a hydrogen atom, resulting in a molecular weight of 139.11 g/mol .
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, you can intentionally stress the compound. Expose separate samples to mild acid (e.g., 0.1N HCl), base (e.g., 0.1N NaOH), and intense light.[11] Analyze these samples by HPLC/LC-MS to see if the peaks match those appearing in your aged experimental samples.
-
Implement Preventative Measures:
-
For Hydrolysis: Use aprotic solvents for storage, minimize time in aqueous buffers, and prepare solutions fresh.
-
For Photodegradation: Store all stock and working solutions in amber vials and protect them from ambient and direct light.[3]
-
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving stability issues.
Caption: A flowchart for troubleshooting experimental inconsistencies.
Data Summary
| Parameter | Risk Factor | Recommended Mitigation Strategy |
| pH | Highly acidic (pH < 4) or alkaline (pH > 8) conditions in aqueous solution. | Maintain solutions at a neutral pH (6-8). Use aprotic solvents for long-term storage. |
| Solvent | Protic solvents (water, methanol, ethanol) can participate in hydrolysis. | Use anhydrous aprotic solvents (DMSO, DMF) for stock solutions. Minimize time in aqueous media. |
| Temperature | Elevated temperatures (>25°C) will accelerate hydrolysis and other degradation pathways. | Store stock solutions frozen (-20°C to -80°C). Avoid repeated freeze-thaw cycles.[3] |
| Light | Exposure to UV or broad-spectrum light can induce photodegradation. | Store and handle all solutions in amber or foil-wrapped containers.[3][4] |
| Oxygen | Molecular oxygen can participate in photo-oxidative degradation.[4] | For highly sensitive, long-term experiments, consider using degassed solvents. |
Key Degradation Pathway
The most prevalent degradation pathway in solution is the hydrolysis of the methyl ester functional group to form 4-aminopyridazine-3-carboxylic acid.
Caption: The primary hydrolytic degradation pathway.
Experimental Protocols
Protocol 1: Preparation and Storage of a 10 mM Stock Solution
-
Preparation:
-
Accurately weigh approximately 1.53 mg of solid Methyl 4-aminopyridazine-3-carboxylate (MW: 153.14 g/mol ).
-
Transfer the solid to a 1 mL amber glass vial.
-
Add 1.0 mL of anhydrous, spectroscopic-grade DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required.[3]
-
-
Aliquoting and Storage:
-
Immediately dispense the 10 mM stock solution into single-use, light-protected microfuge tubes (e.g., 20 µL aliquots).
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (up to 6 months), place the aliquots in a labeled box and store at -80°C.[3]
-
For short-term storage (up to 1 month), store at -20°C.[3]
-
-
Usage:
-
When needed, remove a single aliquot from the freezer.
-
Allow the tube to equilibrate to room temperature before opening to prevent atmospheric water from condensing into the cold DMSO.
-
Use the aliquot for that day's experiments and discard any unused portion. Do not re-freeze.
-
Protocol 2: HPLC Method for Assessing Compound Stability
This protocol provides a general reverse-phase HPLC method to monitor for the appearance of the more polar hydrolysis product.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 bonded phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a determined λ-max).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Time Point Zero (T=0): Prepare a fresh solution of Methyl 4-aminopyridazine-3-carboxylate in the relevant experimental buffer or solvent at the working concentration. Immediately inject this sample to obtain the initial purity profile and retention time of the parent compound.
-
Incubation: Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C incubator, etc.).
-
Subsequent Time Points (T=x): At predetermined intervals (e.g., 1, 4, 8, 24 hours), inject another sample from the incubated solution.
-
Analysis: Compare the chromatograms from each time point. Look for a decrease in the peak area of the parent compound and the emergence of new peaks, particularly early-eluting peaks indicative of more polar degradants. The percentage of remaining parent compound can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100%.
-
References
-
4-AMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER - ChemBK. ChemBK. [Link]
-
Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. - ResearchGate. ResearchGate. [Link]
-
Pyridazine derivatives and related compounds, Part 15: Photochemical study of 3-azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine. - TSI Journals. TSI Journals. [Link]
-
Detection and Identification of Reaction Intermediates in the Photorearrangement of Pyridazine N-Oxide: Discrepancies between Experiment and Theory | Request PDF - ResearchGate. ResearchGate. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF - ResearchGate. ResearchGate. [Link]
-
Hydrolysis of Amide - Organic Synthesis. Organic Synthesis. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Asian Journal of Research in Chemistry. [Link]
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions - ResearchGate. ResearchGate. [Link]
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed. PubMed. [Link]
-
Carboxylic acid synthesis by hydrolysis of amides - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 4-Aminopyridazine-3-carboxylate | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
Technical Support Center: Scaling Up Methyl 4-aminopyridazine-3-carboxylate Synthesis
Overview
Methyl 4-aminopyridazine-3-carboxylate (CAS 20865-29-6 / 2918779-74-3) is a highly versatile building block in medicinal chemistry, primarily utilized for developing complex nitrogen-containing heterocyclic systems 1. Transitioning its synthesis from the benchtop to a multi-kilogram scale frequently exposes process vulnerabilities, particularly concerning regioselectivity, thermal management during cyclocondensation, and the degradation risks associated with esterification.
This technical support guide provides process chemists and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and analytical solutions to ensure high-yield, high-purity scale-up.
Process Chemistry & Scale-Up Workflow
Workflow for synthesizing Methyl 4-aminopyridazine-3-carboxylate via EDC-mediated esterification.
Troubleshooting Guide & FAQs
Q1: During the cyclocondensation of methyl acetoacetate and hydrazine hydrate, we observe severe exotherms and run-away reactions at the 500g scale. How can we control this?
-
Causality : The cyclocondensation of hydrazine derivatives with β-ketoesters represents a classical route to pyridazine cores 1. This ring-forming reaction is highly exothermic. At small scales, heat dissipates rapidly, but in >100g scale-up, the reduced surface-area-to-volume ratio leads to dangerous heat accumulation and the formation of unwanted regioisomers.
-
Actionable Solution : Transition from batch addition to a continuous or semi-batch dropwise addition of hydrazine hydrate over 4-6 hours. Maintain the reactor jacket temperature strictly at 0–5°C during the addition phase. Ensure aggressive overhead stirring (>300 RPM) to prevent localized hot spots, allowing the mixture to warm to room temperature only after the addition is entirely complete.
Q2: Our traditional Fischer esterification (methanol/H₂SO₄) of 4-aminopyridazine-3-carboxylic acid results in low yields and degradation of the pyridazine core. What is the alternative?
-
Causality : The pyridazine ring and the free 4-amino group are sensitive to prolonged exposure to harsh, refluxing mineral acids. Acidic conditions protonate the amino group, drastically reducing its solubility and promoting partial decomposition of the heterocyclic core.
-
Actionable Solution : Utilize a Carbodiimide-Mediated Coupling strategy. Activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for coupling with methanol under mild, room-temperature conditions 1. While EDC increases upfront reagent costs, the avoidance of harsh acids preserves the core and drastically reduces downstream purification expenses.
Q3: How can reaction purity be systematically validated during the multi-step synthesis?
-
Causality : Pyridazine derivatives often co-elute with unreacted starting materials or regioisomers due to highly similar polarities and hydrogen-bonding capabilities.
-
Actionable Solution : Purity validation requires a multi-tiered approach. Use Thin-Layer Chromatography (TLC) for real-time reaction monitoring. For final validation, employ High-Performance Liquid Chromatography (HPLC) coupled with UV detection, followed by recrystallization from a suitable solvent 1.
Quantitative Data: Esterification Strategy Comparison
To justify the shift from traditional acid catalysis to EDC-mediated coupling during scale-up, consider the following empirical metrics:
| Esterification Method | Reagents | Temp (°C) | Reaction Time (h) | Crude Yield (%) | Purity (HPLC %) | Primary Scale-Up Issue |
| Fischer Esterification | MeOH, conc. H₂SO₄ | 65 (Reflux) | 18 | 55 - 60 | < 80 | Acid-induced core degradation; difficult neutralization. |
| Thionyl Chloride | SOCl₂, MeOH | 0 to 25 | 8 | 70 - 75 | 85 - 88 | Generation of HCl gas; severe safety hazards at scale. |
| Carbodiimide Coupling | EDC·HCl, DMAP, MeOH | 20 - 25 | 4 - 6 | 90 - 95 | > 98 | Higher reagent cost; requires aqueous workup to remove urea. |
Self-Validating Experimental Protocol
Protocol: Scalable Carbodiimide-Mediated Synthesis of Methyl 4-aminopyridazine-3-carboxylate This protocol operates as a self-validating system: physical state changes and pH-dependent phase separations inherently confirm the success of each step.
-
Preparation & Activation :
-
Charge a clean, dry 5L jacketed reactor with 4-aminopyridazine-3-carboxylic acid (1.0 eq, 100g) and anhydrous Dichloromethane (DCM) (1.5 L).
-
Add Methanol (5.0 eq, 145 mL) and catalytic 4-Dimethylaminopyridine (DMAP) (0.1 eq, 8.8g).
-
Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates methanolysis and outcompetes side reactions.
-
-
Coupling :
-
Cool the suspension to 0–5°C.
-
Add EDC·HCl (1.2 eq, 165g) in portions over 1 hour.
-
Self-Validation Check: The cloudy suspension will gradually clear into a homogeneous, transparent solution. This physical change confirms that the insoluble carboxylic acid is successfully converting into the highly soluble activated ester.
-
-
Reaction Monitoring :
-
Stir at room temperature for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material spot is entirely consumed.
-
-
Workup & Purification :
-
Quench the reaction with saturated aqueous NaHCO₃ (1 L) to neutralize the DMAP and any trace unreacted acid.
-
Extract the aqueous layer with DCM (2 x 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Check: The EDC-urea byproduct is highly water-soluble. A clean phase separation ensures the urea is entirely partitioned into the aqueous waste, leaving the crude methyl ester isolated in the organic phase without the need for column chromatography.
-
-
Crystallization :
-
Recrystallize the crude solid from hot Ethyl Acetate/Hexanes to yield the target compound as a highly pure crystalline solid.
-
Diagnostic Logic for Purity Issues
Diagnostic logic tree for resolving common purity and discoloration issues during scale-up.
Q4: The final product exhibits a slight yellow/brown discoloration instead of being a white powder. What causes this, and how is it resolved?
-
Causality : Discoloration in nitrogen-rich heterocycles like pyridazines is typically caused by trace oxidation of the amino group or transition metal carryover (if metal catalysts were used in upstream precursor synthesis).
-
Actionable Solution : Treat the organic solution with activated carbon (Darco) prior to the final crystallization. Stir the solution with 5 wt% activated carbon at 40°C for 30 minutes, filter through a tightly packed pad of Celite, and proceed with crystallization.
References
Sources
Common pitfalls in the handling of aminopyridazine derivatives
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with aminopyridazine derivatives. This resource is designed to provide practical, field-proven insights into the common challenges encountered during the synthesis, handling, and analysis of this important class of molecules. My goal is to equip you with the knowledge to anticipate and overcome experimental hurdles, ensuring the integrity and success of your research.
I. Synthesis and Purification: Navigating the Nuances of Aminopyridazine Chemistry
The synthesis of aminopyridazine derivatives can be a rewarding yet challenging endeavor. The electron-deficient nature of the pyridazine ring and the reactivity of the amino group introduce specific complexities that require careful consideration. This section provides a troubleshooting guide for common synthetic and purification pitfalls.
Frequently Asked Questions (FAQs): Synthesis
Q1: My Suzuki-Miyaura coupling reaction with a halo-aminopyridazine is giving low yields. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings involving aminopyridazines are a common issue, often stemming from catalyst inhibition or competing side reactions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it.
Troubleshooting Suzuki-Miyaura Reactions:
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Catalyst Poisoning: The pyridine nitrogen is coordinating to the palladium center.[1] 2. Inactive Catalyst: The palladium catalyst has degraded due to exposure to air or moisture. 3. Poor Boronic Acid/Ester Quality: The boronic acid or its ester derivative has decomposed. | 1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center and promote the desired catalytic cycle. 2. Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents. 3. Reagent Quality: Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters). |
| Formation of significant side products (e.g., homo-coupling of boronic acid) | 1. Oxygen Contamination: Trace oxygen can promote the homo-coupling of the boronic acid. 2. Suboptimal Base: The choice of base can influence the rate of competing reactions. | 1. Degassing: Thoroughly degas all solvents and the reaction mixture. 2. Base Screening: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ to find the optimal conditions for your specific substrates.[2] |
| Dehalogenation of the starting material | 1. Harsh Reaction Conditions: High temperatures or a strongly coordinating solvent can promote hydrodehalogenation. | 1. Temperature Optimization: Lower the reaction temperature and monitor the reaction progress carefully. 2. Solvent Choice: Toluene or dioxane are generally good starting points. Avoid highly coordinating solvents if dehalogenation is an issue. |
Q2: I'm attempting a Buchwald-Hartwig amination on a halo-aminopyridazine and observing catalyst decomposition (formation of palladium black). What's going wrong?
A2: Similar to Suzuki couplings, the Buchwald-Hartwig amination is susceptible to catalyst poisoning by the pyridine nitrogen. The formation of palladium black is a clear indicator of catalyst decomposition, leading to a stalled reaction.
Troubleshooting Buchwald-Hartwig Aminations:
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Palladium Black | 1. Catalyst Poisoning: The pyridine nitrogen is deactivating the palladium catalyst.[1] 2. Suboptimal Ligand: The ligand is not providing sufficient stability to the catalytic complex. 3. High Reaction Temperature: Excessive heat can lead to thermal decomposition of the catalyst. | 1. Ligand Selection: Employ sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) that are known to be effective for heteroaromatic substrates.[1] 2. Use of Pre-catalysts: Consider using more stable and air-tolerant palladium pre-catalysts. 3. Temperature Control: Maintain the reaction temperature at the lower end of the effective range (typically 80-110 °C). |
| Low Product Yield | 1. Incorrect Base: The strength and nature of the base are critical. 2. Reagent Insolubility: Poor solubility of the starting materials or base can hinder the reaction. | 1. Base Optimization: Sodium tert-butoxide (NaOtBu) is a common and effective base, but others like LHMDS or K₃PO₄ should be considered depending on the substrate's functional group tolerance.[3] 2. Solvent System: Toluene or 1,4-dioxane are generally good choices. If solubility is an issue, a co-solvent system might be necessary.[1] |
Workflow for Troubleshooting a Failed Cross-Coupling Reaction
Caption: A general troubleshooting workflow for cross-coupling reactions.
Frequently Asked Questions (FAQs): Purification
Q3: My aminopyridazine derivative is showing significant tailing during silica gel column chromatography. How can I get sharp, well-defined bands?
A3: The basicity of the amino group and the pyridine nitrogen leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing. This can be mitigated by neutralizing these acidic sites.
Strategies to Overcome Tailing in Chromatography:
| Method | Protocol | Considerations |
| Basic Modifier in Eluent | Add a small amount of a basic modifier to your eluent system. Common choices include: - 0.1-1% triethylamine (Et₃N) - 0.1-1% ammonia solution (in methanol) | This is the most common and often most effective method. However, the modifier will need to be removed from the product fractions, typically by evaporation under reduced pressure. |
| Pre-treatment of Silica Gel | Prepare a slurry of silica gel in your chosen eluent containing a basic modifier. Allow it to sit for a short period before packing the column. | This can sometimes provide better results than simply adding the modifier to the mobile phase. |
| Alternative Stationary Phases | If tailing persists, consider using a different stationary phase: - Alumina (basic or neutral): Can be effective for basic compounds. - Reverse-phase silica (C18): Separates based on polarity, avoiding the strong acid-base interactions. | The choice of stationary phase will necessitate a change in your eluent system. |
Q4: My aminopyridazine derivative has poor solubility in common organic solvents, making purification by chromatography or recrystallization difficult. What are my options?
A4: Poor solubility is a common challenge, especially with highly functionalized or polar aminopyridazine derivatives. A systematic approach to solvent screening is crucial.
Solubility Screening for Purification:
| Solvent Class | Examples | Application Notes |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Often good for dissolving highly polar compounds. However, their high boiling points can make them difficult to remove. They are more commonly used for reaction media than for chromatography. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Can be effective, but may require a more polar mobile phase for chromatography. Good for recrystallization of moderately polar compounds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good for a wide range of polarities. Often used in combination with other solvents like methanol for chromatography. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Offer moderate polarity and are good solvents for many organic compounds. |
Expert Tip: For recrystallization, consider a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly to promote crystal growth.
II. Handling and Storage: Ensuring the Stability and Integrity of Your Compounds
The physical and chemical stability of aminopyridazine derivatives can vary widely depending on their substitution patterns. Proper handling and storage are paramount to ensure their integrity over time.
Frequently Asked Questions (FAQs): Handling and Storage
Q5: I suspect my aminopyridazine derivative is hygroscopic. What are the best practices for handling and storing it?
A5: Hygroscopicity, the tendency to absorb moisture from the air, is a common issue with amine-containing compounds. Water absorption can lead to inaccuracies in weighing and may even cause degradation.
Best Practices for Handling Hygroscopic Compounds:
-
Work in a Controlled Environment: Whenever possible, handle hygroscopic compounds in a glove box with a dry, inert atmosphere.[4] If a glove box is not available, work quickly in a fume hood with low ambient humidity.
-
Use Dry Glassware and Utensils: Ensure all glassware, spatulas, and syringes are thoroughly dried in an oven and cooled in a desiccator before use.
-
Appropriate Storage:
-
Primary Container: Store the compound in a tightly sealed container. For screw-cap vials, wrapping the cap with Parafilm can provide an extra barrier.[5]
-
Secondary Containment: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). For long-term storage, consider placing the primary container in a heat-sealed, moisture-barrier bag with a desiccant pouch.[5]
-
-
Minimize Exposure: Only open the container when it has equilibrated to room temperature to prevent condensation of atmospheric moisture on the cold compound. Take out the required amount and then promptly and securely reseal the container.
Q6: How stable are aminopyridazine derivatives to acidic and basic conditions?
A6: The stability of aminopyridazine derivatives can be pH-dependent. The basic amino group can be protonated under acidic conditions, which can alter the compound's properties and reactivity. Some derivatives may be susceptible to hydrolysis or other degradation pathways under strongly acidic or basic conditions. For example, 4-aminopyridine has been shown to be stable under acidic conditions but can degrade under alkaline conditions.[6]
General Stability Considerations:
-
Acidic Conditions: Protonation of the amino group or pyridine nitrogens can increase water solubility but may also make the compound more susceptible to certain degradation pathways.
-
Basic Conditions: Strong bases can deprotonate the amino group, potentially leading to instability or unwanted side reactions.
-
Oxidative Stress: Some aminopyridazine derivatives can be sensitive to oxidation. It is advisable to store them protected from light and air.[6]
Expert Recommendation: If the stability of your specific aminopyridazine derivative is unknown, it is prudent to perform a preliminary stability study. This can involve dissolving a small amount of the compound in solutions of varying pH (e.g., pH 2, 7, and 10) and monitoring for degradation over time by a suitable analytical method like HPLC.
III. Analytical Troubleshooting: Ensuring Accurate Characterization
Accurate analytical data is the cornerstone of reliable research. This section addresses common issues encountered during the analysis of aminopyridazine derivatives.
Frequently Asked Questions (FAQs): Analytical Characterization
Q7: I'm seeing broad peaks in the ¹H NMR spectrum of my aminopyridazine derivative, especially for the N-H protons. How can I get a sharper spectrum?
A7: Peak broadening in NMR spectra of aminopyridazine derivatives can arise from several factors, including proton exchange and the quadrupolar nature of nitrogen.
Troubleshooting Broad NMR Peaks:
| Potential Cause | Explanation | Recommended Solution(s) |
| Proton Exchange | The N-H protons can exchange with each other and with trace amounts of water in the NMR solvent. This exchange process can broaden the N-H signals and sometimes adjacent C-H signals. | 1. D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The N-H protons will exchange with deuterium and their signals will disappear, confirming their identity. 2. Use a Dry Solvent: Ensure you are using a high-quality, anhydrous NMR solvent. |
| Quadrupolar Broadening | The ¹⁴N nucleus has a quadrupole moment that can lead to broadening of adjacent proton signals. | 1. Low-Temperature NMR: Acquiring the spectrum at a lower temperature can sometimes sharpen the signals by slowing down molecular tumbling and relaxation processes. 2. ¹⁵N Labeling (Advanced): In cases where detailed structural information is critical, isotopic labeling with ¹⁵N (a spin-1/2 nucleus) can eliminate quadrupolar broadening. |
| Compound Aggregation | At higher concentrations, intermolecular hydrogen bonding can lead to aggregation, which can broaden NMR signals. | 1. Dilute the Sample: Acquire the spectrum at a lower concentration. |
Q8: My aminopyridazine derivative is not behaving as expected in my biological assay. Could there be an issue with the compound's purity that is not obvious from my initial analysis?
A8: Yes, subtle impurities can have a significant impact on biological activity. It's crucial to use orthogonal analytical techniques to get a complete picture of your compound's purity.
Workflow for Purity Assessment
Caption: A recommended workflow for the comprehensive purity assessment of a final compound.
Expert Insight: Do not rely on a single analytical technique. A compound that appears pure by ¹H NMR may contain impurities that are not visible in the NMR spectrum but are readily detected by HPLC or LC-MS. For compounds intended for biological testing, a purity of >95% by HPLC is generally recommended.
IV. Safety First: Handling Potentially Hazardous Aminopyridazine Derivatives
As with all chemicals, safety is paramount when working with aminopyridazine derivatives. Some of these compounds can be toxic or highly reactive.
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[7][8]
-
Ventilation: Handle all aminopyridazine derivatives in a well-ventilated fume hood.[7][8]
-
Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.[7][8]
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for any specific hazards associated with the particular aminopyridazine derivative you are working with.[7][8]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[7]
-
Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Seek immediate medical attention.[7]
V. References
-
Trissel, L. A., & Zhang, Y. (2004). Chemical Stability of 4-Aminopyridine Capsules. International Journal of Pharmaceutical Compounding, 8(6), 484-486.
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BenchChem. (2025). Common side reactions in N-pyridazin-4-ylnitramide synthesis. Retrieved from BenchChem Technical Support.
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Li, Q., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(7), 1856–1865.
-
BenchChem. (2025). Challenges in the scale-up synthesis of 2-Amino-3-chloro-5-cyanopyridine. Retrieved from BenchChem Technical Support.
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 297-299.
-
Wang, L., et al. (2016). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data, 61(4), 1599-1604.
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Lagerwall, J. P. F., et al. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate.
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Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]
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BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Retrieved from BenchChem Technical Support.
-
Monash University. (2025). Pyrophoric and other highly reactive Flammable Substances - Information Sheet.
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BenchChem. (2025). Challenges in the scale-up synthesis of 1-Amino-2,4(1H,3H)-pyrimidinedione. Retrieved from BenchChem Technical Support.
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Singh, A., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14, 1-21.
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Levin, M. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
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Horie, T., & Ueda, T. (1963). Studies on pyridazine derivatives. IV. N-oxidation of 3-aminopyridazine and its ring substitutes. Chemical & Pharmaceutical Bulletin, 11, 114-122.
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Tan, D. Z. L., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1349.
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Gurung, S. K., & Thapa, S. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459.
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Various Authors. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? ResearchGate.
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Argyropoulos, D. (2018). Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate.
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Akbari, J., Dideban, K., & Farhang, M. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Journal of Molecular Liquids, 300, 112297.
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Saeed, S., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14065-14080.
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Kappe, T. (1989). Recent Advances in Pyridazine Chemistry. ResearchGate.
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Linington, R. G., et al. (2019). Development of an NMR-Based Platform for the Direct Structural Annotation of Complex Natural Products Mixtures. Scientific Reports, 9(1), 1-11.
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Various Authors. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
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Kling, J. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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Horie, T., Kinjo, K., & Ueda, T. (1962). Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives. Chemical & Pharmaceutical Bulletin, 10, 580-591.
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Anderson, M. O., & Sabila, P. S. (2015). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Tetrahedron Letters, 56(46), 6431-6434.
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Guideline, I. H. (2017). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Journal of pharmaceutical and biomedical analysis, 136, 223-230.
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Jubilant Ingrevia Limited. (n.d.). 2-Aminopyridine Safety Data Sheet.
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de Oliveira, G. A. L., et al. (2021). Interference of medicines in laboratory exams. Jornal Brasileiro de Patologia e Medicina Laboratorial, 57.
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MilliporeSigma. (2025). SAFETY DATA SHEET.
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ThermoFisher. (n.d.). Overcoming purification challenges in antibody therapeutics manufacturing with subdomain-specific affinity solutions.
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CEM Corporation. (n.d.). Peptide Side Reactions.
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
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Jouyban, A. (2025). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences.
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Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents.
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Henderson, T. J. (2024). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager.
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Various Authors. (n.d.). Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate.
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Wang, F., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1547.
-
Guimaraes, C. R. W., et al. (2005). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Letters in Organic Chemistry, 2(4), 326-328.
-
Stanovnik, B., & Svete, J. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 319-349.
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Al-Ostath, A. I., et al. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate.
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Shevchenko, G. A. (2026). NMR Spectroscopy and Imaging in Biological Chemistry and Medicine. Magnetochemistry, 12(1), 1.
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de la Cruz, P., et al. (2016). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 6(96), 93941-93948.
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Medical University of South Carolina. (n.d.). Nuclear Magnetic Resonance Core.
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To, J., et al. (2024). Compatibility of medication admixtures in continuous subcutaneous infusions: prioritizing laboratory testing for common combinations. Journal of Pharmacy and Pharmacology.
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Enhancing the solubility of Methyl 4-aminopyridazine-3-carboxylate for biological assays
Technical Support Center: Methyl 4-aminopyridazine-3-carboxylate
Welcome to the technical support guide for Methyl 4-aminopyridazine-3-carboxylate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during biological assays. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring you can make informed decisions to achieve reliable and reproducible results.
Understanding the Challenge: Physicochemical Properties
Methyl 4-aminopyridazine-3-carboxylate is a heterocyclic compound with a molecular structure that, while not excessively lipophilic, presents solubility challenges primarily due to its planar structure and potential for strong intermolecular interactions in its crystalline state.[1] Overcoming the crystal lattice energy is often the first hurdle in achieving dissolution.[2][3] Its properties are summarized below.
| Property | Value / Observation | Source | Significance for Solubility |
| Molecular Formula | C₆H₇N₃O₂ | [4] | Provides the basis for molecular weight calculation. |
| Molecular Weight | 153.14 g/mol | [1][4] | Essential for calculating molar concentrations for stock solutions. |
| Appearance | White to off-white crystalline solid | [5] | The solid state requires dissolution in an appropriate solvent. |
| XLogP3 (Predicted) | -0.1 | [4] | A low LogP value suggests the molecule is not highly lipophilic, but this does not guarantee aqueous solubility due to other factors like crystal packing. |
| Predicted pKa | ~6.4 (for the aminopyridazine moiety) | [6] | The amino group is basic. At pH values below the pKa, the compound will be protonated and cationic, which typically increases aqueous solubility.[7][8] |
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubilization of Methyl 4-aminopyridazine-3-carboxylate.
Q1: What is the recommended primary solvent for creating a high-concentration stock solution?
Answer: The universally recommended starting solvent is anhydrous Dimethyl Sulfoxide (DMSO) of ≥99.9% purity.[9]
-
Causality: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice forces of a wide range of organic molecules, including heterocyclic compounds like this one.[9] Studies on similar pyridazinone derivatives show they are very soluble in DMSO, whereas they are practically insoluble in water.[10][11][12][13] Using anhydrous DMSO is critical, as absorbed water can significantly decrease the solubility of compounds and lead to precipitation over time.[9]
Q2: I successfully dissolved my compound in 100% DMSO, but it immediately precipitated when I diluted it into my aqueous assay buffer. Why does this happen?
Answer: This is a common phenomenon known as solvent-shift precipitation. You have created a supersaturated aqueous solution that is thermodynamically unstable.
-
Causality: Your high-concentration DMSO stock solution is a stable state. However, when you introduce a small volume of this into a large volume of aqueous buffer, the solvent environment rapidly shifts from being DMSO-rich to water-rich. The solubility of Methyl 4-aminopyridazine-3-carboxylate is orders of magnitude lower in water than in DMSO.[10][12] The compound molecules, now in an unfavorable environment, rapidly self-associate and precipitate out of solution to reach their lower, true thermodynamic solubility limit in the aqueous medium.
Q3: How can I use pH to my advantage to increase the aqueous solubility of this compound?
Answer: The 4-amino group on the pyridazine ring is basic and can be protonated. By lowering the pH of your aqueous buffer, you can increase the proportion of the more soluble, cationic form of the compound.
-
Causality: The predicted pKa of the conjugate acid of the 4-aminopyridazine group is approximately 6.4.[6] According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa, the protonated (charged) form of the amine dominates. This charged species has much stronger and more favorable interactions with polar water molecules through ion-dipole forces, significantly enhancing its aqueous solubility compared to the neutral form.[7][8] Therefore, using an assay buffer with a pH of 5.5-6.0 could be beneficial, provided it is compatible with your biological assay.
Caption: pH-dependent equilibrium of the compound.
Q4: What are co-solvents, and how can they prevent precipitation during dilution?
Answer: Co-solvents are water-miscible organic solvents that, when added to water, create a solvent mixture with properties intermediate between pure water and the pure organic solvent.[14][15]
-
Causality: Co-solvents like ethanol, propylene glycol, or Polyethylene Glycol 400 (PEG 400) decrease the overall polarity of the aqueous buffer.[15][16] This "softens the blow" of the solvent shift during dilution. The resulting mixture is a more favorable environment for the compound than water alone, increasing its solubility limit and preventing precipitation.[16] The solubility of hydrophobic compounds often increases exponentially with the fraction of the co-solvent in the mixture.[16]
Troubleshooting Guide: Common Issues & Solutions
This guide provides solutions to specific experimental problems.
| Problem | Plausible Causes | Recommended Solutions & Scientific Rationale |
| Compound will not fully dissolve in 100% DMSO at the desired concentration (e.g., >10 mM). | The concentration exceeds the compound's solubility limit in DMSO, or the dissolution kinetics are slow. | 1. Apply Gentle Heat: Warm the solution in a 37°C water bath for 10-30 minutes. This increases the kinetic energy, helping to overcome the activation energy barrier for dissolution.[17] 2. Use Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.[9] 3. Use Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves create micro-cavitations that break apart solid aggregates and enhance solvent-solute interaction.[9][17] Caution: Always ensure the vial is tightly sealed. Do not use excessive heat, which could degrade the compound. |
| Compound precipitates immediately, even when using a stepwise dilution approach. | The final concentration in the assay buffer is still too high, or the buffer composition (e.g., high salt) is reducing solubility. | 1. Introduce a Co-solvent: Prepare your final assay buffer to contain a small percentage (e.g., 1-5% v/v) of a co-solvent like ethanol or propylene glycol.[14] This makes the final solvent environment more hospitable. 2. Adjust Buffer pH: If your assay permits, lower the pH of the final buffer to below 6.0 to favor the more soluble protonated form of the compound.[8] 3. Lower the Target Concentration: Your desired final concentration may simply be above the compound's thermodynamic solubility limit in that specific medium. |
| The final assay solution appears clear initially but shows signs of crystals or precipitate after incubation (e.g., 1-24 hours). | The initial dilution created a kinetically trapped, supersaturated solution that is slowly crashing out to its true, lower thermodynamic solubility limit over time. | 1. Incorporate a Solubilizing Excipient: This is the most robust solution. Add a low concentration of a non-ionic surfactant like Polysorbate 80 (0.01-0.1%) or a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to your final assay buffer.[18][19] * Mechanism: Surfactants form micelles that encapsulate the compound, while cyclodextrins form inclusion complexes, both of which keep the compound stably dispersed in the aqueous phase.[18][20] |
| Assay results are inconsistent or have poor reproducibility between experiments. | This is a classic sign of solubility issues. If the compound is not fully dissolved, the actual concentration in solution is unknown and variable. | 1. Visually Inspect All Solutions: Before use, hold your stock and final solutions against a bright light with a dark background to look for any signs of Tyndall effect (light scattering by fine particles) or visible precipitate.[17] 2. Implement a Solubility Check: Perform a pre-assay solubility test. Prepare the compound at its highest intended final concentration in the assay buffer, let it sit for the full duration of your assay's incubation time, then centrifuge at high speed (>10,000 x g) and measure the concentration of the supernatant (e.g., via HPLC-UV). This will tell you the true soluble concentration. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO
-
Calculation: Determine the mass of Methyl 4-aminopyridazine-3-carboxylate needed.
-
Mass (mg) = 10 mmol/L * 0.15314 g/mol * Volume (L) * 1000 mg/g
-
Example: For 1 mL (0.001 L), you need 1.53 mg.
-
-
Weighing: Tare a clean, sterile microcentrifuge tube or amber glass vial on an analytical balance. Carefully weigh the calculated mass of the solid compound into the vial.[9]
-
Solvent Addition: Using a calibrated micropipette, add the corresponding volume of anhydrous, ≥99.9% purity DMSO.[9]
-
Dissolution: Tightly cap the vial and vortex for 60 seconds. Visually inspect for any remaining solid.[9]
-
Troubleshooting Dissolution: If the solid persists, sonicate the vial in a water bath for 10 minutes. If necessary, warm the solution to 37°C for 15 minutes, followed by vortexing.[17] Ensure the solution is completely clear before proceeding.
-
Storage: Aliquot the stock solution into single-use volumes in clearly labeled, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[9] Store at -20°C or -80°C, protected from light.
Diagram: Recommended Workflow for Compound Solubilization & Dilution
Caption: Stepwise workflow for preparing assay-ready solutions.
Protocol 2: Stepwise Dilution Strategy to Minimize Precipitation
This protocol describes diluting a 10 mM DMSO stock to a final concentration of 10 µM in an assay buffer.
-
Prepare Intermediate Stock: Create a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in 100% DMSO. (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
Prepare High-Concentration Working Solution: Create a 100 µM working solution (at 10% DMSO) by diluting the 1 mM intermediate stock 1:10 into your final assay buffer. (e.g., 10 µL of 1 mM stock + 90 µL of assay buffer). Vortex immediately but gently.
-
Prepare Final Assay Solution: Create the final 10 µM solution (at 1% DMSO) by diluting the 100 µM working solution 1:10 into the final assay buffer. (e.g., 100 µL of 100 µM working solution + 900 µL of assay buffer). This ensures the final DMSO concentration is low (≤1%) to minimize solvent effects on the biological system.[21]
References
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A Senior Application Scientist's Guide to Methyl 4-aminopyridazine-3-carboxylate Analogs: A Comparative Analysis
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems have made it a privileged scaffold in the design of novel therapeutics.[2] Methyl 4-aminopyridazine-3-carboxylate, in particular, serves as a versatile building block, featuring key functional groups—an amino group and a methyl ester—that are ripe for synthetic elaboration.[3] This guide provides a comparative analysis of its analogs, delving into their synthesis, structure-activity relationships (SAR), and performance in various biological assays, offering researchers a data-driven foundation for their own discovery programs.
Core Synthesis Strategies: From Precursors to Bioactive Analogs
The synthesis of the pyridazine core and its subsequent modification are critical steps that dictate the feasibility and diversity of an analog library. The primary route to the Methyl 4-aminopyridazine-3-carboxylate scaffold involves the cyclocondensation of hydrazine derivatives with β-ketoesters.[3] This foundational reaction is followed by functional group interconversions to generate the desired analogs.
General Synthetic Workflow
The overall process can be visualized as a multi-stage workflow, starting from simple precursors and advancing to complex, functionalized molecules ready for biological evaluation.
Caption: General workflow for the synthesis and evaluation of pyridazine analogs.
Experimental Protocol: Synthesis of a Representative Pyridazine Analog
This protocol outlines a standard procedure for the synthesis of the parent scaffold, which can be adapted for various analogs. The self-validating nature of this protocol lies in the inclusion of purification and characterization steps to ensure the identity and purity of the final compound.
Objective: To synthesize Methyl 4-aminopyridazine-3-carboxylate.
Materials:
-
Methyl acetoacetate
-
Hydrazine hydrate
-
Methanol
-
Hydrochloric acid (catalytic amount)
-
Ammonia in methanol (methanolic ammonia)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Pyridazine Ring Formation:
-
In a round-bottom flask, dissolve methyl acetoacetate (1 equivalent) in methanol.
-
Add a catalytic amount of hydrochloric acid.
-
Slowly add hydrazine hydrate (1 equivalent) dropwise while stirring at room temperature.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The acid catalyst protonates the keto-carbonyl, increasing its electrophilicity for nucleophilic attack by hydrazine, which is essential for the initial condensation. Refluxing provides the necessary energy to overcome the activation barrier for cyclization and subsequent dehydration to form the stable aromatic pyridazine ring.[3]
-
-
Introduction of the Amino Group (Ammonolysis):
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove methanol.
-
To the resulting crude pyridazine intermediate, add a solution of methanolic ammonia in a sealed pressure vessel.
-
Heat the mixture at 100-120°C for 12-24 hours.
-
Causality: This step involves a nucleophilic aromatic substitution. The high pressure and temperature are required to facilitate the displacement of a leaving group (often a halide or a methoxy group, depending on the exact intermediate) by ammonia to install the C4-amino group.
-
-
Work-up and Purification:
-
After cooling, carefully vent the pressure vessel. Concentrate the reaction mixture in vacuo.
-
Redissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[4]
-
Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization (Self-Validation):
-
Obtain ¹H NMR, ¹³C NMR, and mass spectrometry (MS) data for the purified product.
-
The spectral data must be consistent with the structure of Methyl 4-aminopyridazine-3-carboxylate to confirm successful synthesis.[3][4] For instance, mass spectrometry should show a molecular ion peak corresponding to its molecular weight.[4]
-
Comparative Analysis of Biological Activity
The true value of the pyridazine scaffold lies in the diverse biological activities exhibited by its analogs. Modifications at various positions on the ring or at the amino and carboxylate functionalities can drastically alter the compound's therapeutic properties. Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects.[1][2]
| Analog Class | Structural Modification | Biological Activity | Performance Data (Example) | Source(s) |
| Antiproliferative Pyridazines | Substituents on the pyridazine ring. | Anticancer | IC₅₀ values ranging from 0.0046 mM to 9.0 mM against HeLa and MDA-MB-231 cell lines. | [3] |
| Antitubercular Pyridazinones | 6-aryl and 2-(imidazol-1-yl/1,2,4-triazol-1-yl) substitutions. | Antitubercular | MIC against M. tuberculosis ranged from 1.6 µg/mL to 6.25 µg/mL. | [5] |
| Anticonvulsant Pyridazinones | 6-aryl and 2-(imidazol-1-yl/1,2,4-triazol-1-yl) substitutions. | Anticonvulsant | Significant reduction in MES, INH, and PTZ induced convulsions at 50 mg/kg. | [5] |
| Antibacterial Pyridazinones | N-1 ethyl ester and various aryl substitutions. | Antibacterial (Gram-negative) | MIC of 3.74 µM against A. baumannii and 7.48 µM against P. aeruginosa for an analog with a hydrolyzed ester. | [6] |
| GABA-A Antagonists | Butyric acid moiety on N(2) and an aromatic group at C6. | Selective GABA-A Receptor Antagonist | Potency up to 250 times that of bicuculline. | [7] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical relationships between chemical structure and biological function. Understanding these SARs is paramount for rationally designing next-generation analogs with improved potency and selectivity.
-
Requirement for GABA-A Antagonism: For high-potency GABA-A antagonism, a key structural requirement is a GABA moiety that bears a positive charge, achieved by linking a butyric acid chain to the N(2) nitrogen of the 3-aminopyridazine ring.[7] Furthermore, the presence of an electron-donating aromatic system at the 6-position of the pyridazine ring significantly enhances potency.[7]
-
Influence of Lipophilicity in Antibacterial Activity: In certain pyridazinone series, the introduction of an ethyl ester group at the N-1 position led to a decrease in antibacterial activity.[6] Conversely, hydrolysis of this ester to the corresponding carboxylic acid increased the activity against Gram-negative bacteria, suggesting that modulating polarity and solubility is a key optimization parameter.[6]
-
Substituent Effects on Antiproliferative Activity: The antiproliferative potency of pyridazine derivatives is highly dependent on the nature and position of substituents on the core ring.[3] This highlights the importance of exploring a wide chemical space around the scaffold to identify optimal substitution patterns for specific cancer cell lines.
Caption: Key structure-activity relationships for pyridazine analogs.
Mechanism of Action: Targeting Specific Biological Pathways
The mechanism of action for pyridazine analogs is highly dependent on their specific structural features, which dictate their molecular targets.
-
Ion Channel Modulation: Analogs of the related 4-aminopyridine (4AP) class are well-characterized as blockers of voltage-gated potassium (K+) channels, specifically the Kv1 family.[8][9] This action restores action potential conduction in demyelinated neurons, forming the basis of their clinical use in multiple sclerosis.[8]
-
Receptor Antagonism: As discussed, specific aminopyridazine derivatives of GABA have been engineered to act as potent and selective competitive antagonists of the GABA-A receptor.[7] They displace the native ligand, [³H]GABA, from its binding site without interacting with other GABA recognition sites, demonstrating high target specificity.[7]
Conclusion and Future Directions
The Methyl 4-aminopyridazine-3-carboxylate scaffold and its analogs represent a fertile ground for the discovery of new chemical entities with significant therapeutic potential. The comparative data clearly indicate that strategic modifications to the pyridazine core can yield compounds with potent and selective activity across diverse biological targets, from bacterial enzymes to central nervous system receptors.
Future research should focus on leveraging computational modeling to predict ADME (absorption, distribution, metabolism, and excretion) properties and guide the synthesis of analogs with improved pharmacokinetic profiles.[10] Furthermore, exploring novel coupling chemistries will enable the synthesis of previously inaccessible chemical space, potentially uncovering analogs with novel mechanisms of action and enhanced therapeutic windows.
References
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Dugue, P. A., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. Retrieved from [Link]
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Siddiqui, A. A., et al. (2014). Studies on new substituted pyridazinones: Synthesis and biological evaluation. ResearchGate. Retrieved from [Link]
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Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]
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Dolezal, M., et al. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. PubMed. Retrieved from [Link]
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Dugue, P. A., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. bioRxiv. Retrieved from [Link]
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Asif, M. (2018). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. ResearchGate. Retrieved from [Link]
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Wermuth, C. G., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. PubMed. Retrieved from [Link]
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Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. ResearchGate. Retrieved from [Link]
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Dolezal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules. Retrieved from [Link]
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Wermuth, C. G., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of .gamma.-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
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Nagashree, S., et al. (2013). Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. Semantic Scholar. Retrieved from [Link]
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Al-Harbi, S. A., et al. (2019). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Retrieved from [Link]
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Hermecz, I., et al. (1987). Synthesis of[1][3][8]triazolo[4,3-b]pyridazine-3-carboxylic acids. ResearchGate. Retrieved from [Link]
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Koszelewski, D., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Moshapo, P. T., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg. Retrieved from [Link]
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Sharma, G., et al. (2016). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Retrieved from [Link]
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Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Retrieved from [Link]
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Nagashree, S., et al. (2016). Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. ResearchGate. Retrieved from [Link]
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Mondal, H., & Saha, S. (2024). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. Retrieved from [Link]
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Head-to-head comparison of synthesis methods for Methyl 4-aminopyridazine-3-carboxylate
Executive Summary & Mechanistic Context
Methyl 4-aminopyridazine-3-carboxylate (CAS 2918779-74-3) is a highly versatile nitrogen-containing heterocyclic building block critical for medicinal chemistry and drug discovery (1)[1]. The presence of both an amino group and a methyl ester on a pyridazine ring creates unique electronic conjugation, making its synthesis non-trivial due to competing nucleophilic sites and potential zwitterion formation[2].
Historically, the synthesis relied on the de novo cyclocondensation of hydrazine derivatives with β-ketoesters (e.g., methyl acetoacetate)[3]. However, modern approaches favor the direct esterification of the commercially available precursor, 4-Aminopyridazine-3-carboxylic acid (CAS 20865-29-6) (4)[4]. This guide objectively compares four distinct synthetic routes, evaluating them on yield, purity, scalability, and mechanistic efficiency.
Synthetic Workflow & Route Selection
Figure 1: Synthetic workflows for Methyl 4-aminopyridazine-3-carboxylate.
Quantitative Performance Comparison
The following table synthesizes the key performance indicators (KPIs) for the four primary methods (3)[3]:
| Synthesis Method | Yield (%) | Purity (%) | Reaction Time | Cost (USD/g) | Scalability |
| Cyclocondensation | 72 | 95 | Variable | $12 | Moderate |
| Acid-Catalyzed Esterification | 78 | 98 | 12 hours | $8 | High |
| Microwave-Assisted | 88 | 99 | 20 minutes | $22 | High |
| Biocatalytic (CAL-B) | 94 | 96 | 48 hours | $35 | Emerging |
In-Depth Protocol Analysis & Causality
Method A: Acid-Catalyzed Fischer Esterification (The Scalable Standard)
Mechanistic Causality: The pyridazine ring is inherently electron-deficient. When subjected to strong acids (H₂SO₄), the C4-amino group protonates, forming a deactivated salt. This drastically reduces the nucleophilicity of the adjacent carboxylic acid, requiring a massive excess of methanol and extended thermal energy (reflux) to drive the thermodynamic equilibrium toward the ester[3].
Self-Validating Protocol:
-
Initiation: Suspend 4-aminopyridazine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 vol).
-
Catalysis: Slowly add concentrated H₂SO₄ (0.2 eq) at 0°C to control the exothermic salt formation.
-
Propagation: Heat to 65°C (reflux) for 12 hours. Validation: Monitor via TLC (Dichloromethane:Methanol 9:1, UV 254 nm). The starting material spot (baseline) should disappear, replaced by a higher Rf ester spot.
-
Workup (Critical Step): Concentrate in vacuo. Resuspend in ethyl acetate and wash with saturated aqueous NaHCO₃. Causality: Neutralization is mandatory to deprotonate the 4-amino sulfate salt, liberating the free base so it partitions into the organic layer.
-
Isolation: Dry over Na₂SO₄, filter, and evaporate to yield the product (78% yield, 98% purity)[3].
Method B: Microwave-Assisted Esterification (The High-Throughput Choice)
Mechanistic Causality: Microwave irradiation provides direct dielectric heating to the polar methanol and the pyridazine precursor. This circumvents the slow convective heating of Method A, rapidly overcoming the activation energy barrier. By achieving the required energy state in minutes rather than hours, thermal degradation of the heterocyclic core is minimized, boosting the yield from 78% to 88% and reducing energy consumption from 2.1 kWh to 0.5 kWh[3].
Self-Validating Protocol:
-
Preparation: In a 10 mL microwave-safe vessel, combine the precursor (1.0 eq), anhydrous methanol (5 mL), and a catalytic amount of p-toluenesulfonic acid (pTSA).
-
Irradiation: Seal the vessel and irradiate at 100°C for exactly 20 minutes. Validation: The sealed vessel will build internal pressure, keeping methanol liquid above its boiling point, which exponentially increases the reaction rate.
-
Workup: Cool rapidly to room temperature using compressed air. Dilute with ethyl acetate and quench with saturated NaHCO₃.
-
Isolation: Extract, dry, and purify via short-path silica gel chromatography to achieve ultra-high purity (88% yield, 99% purity)[3].
Method C: Biocatalytic Esterification (The Eco-Friendly Frontier)
Mechanistic Causality: Candida antarctica lipase B (CAL-B) offers a highly specific, neutral catalytic pocket. Because no strong acid is introduced, the C4-amino group remains unprotonated, completely avoiding the deactivating salt formation seen in Method A. Hexane is utilized as the solvent to minimize water solubility, naturally shifting the thermodynamic equilibrium toward ester synthesis without the need for a Dean-Stark apparatus[3].
Self-Validating Protocol:
-
Solvent System: Suspend the precursor (1.0 eq) in hexane. Add methanol (1.5 eq).
-
Enzyme Addition: Add immobilized CAL-B on silica gel at a loading of 15 mg/mmol of substrate[3].
-
Incubation: Shake in an orbital incubator at 35°C for 48 hours. Validation: HPLC monitoring should confirm a 94% conversion rate.
-
Recovery: Filter the mixture to remove the immobilized enzyme. Causality: The solid-supported enzyme is easily recovered by simple filtration, washed with cold hexane, and can be recycled, offsetting the high initial cost ($35/g).
-
Isolation: Evaporate the hexane filtrate under reduced pressure to yield the product directly, bypassing aqueous workup entirely (94% yield, 96% purity)[3].
Conclusion & Recommendations
For industrial scale-up where cost is the primary driver, Acid-Catalyzed Esterification remains the most viable route ($8/g) despite the longer reaction time. For drug discovery labs requiring rapid analog generation, the Microwave-Assisted method is superior, offering the highest purity (99%) in just 20 minutes. Finally, the Biocatalytic approach represents the future of green synthesis for this scaffold, delivering the highest overall yield (94%) under mild conditions, provided the 48-hour reaction time fits the project timeline[3].
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The Pharmacophore Comparison Guide: In Vitro vs. In Vivo Efficacy of Methyl 4-Aminopyridazine-3-Carboxylate Analogs
Executive Summary: The Rise of the Aminopyridazine Scaffold
In modern drug discovery, the selection of a core pharmacophore dictates not only a molecule's biochemical potency but also its pharmacokinetic fate. Methyl 4-aminopyridazine-3-carboxylate (CAS 2918779-74-3) has emerged as a highly versatile and privileged building block in medicinal chemistry[1]. Featuring an amino group and a methyl ester functional group on a pyridazine ring, this scaffold is increasingly utilized to design potent ATP-competitive kinase inhibitors, particularly targeting ALK, c-Met, and Death-Associated Protein Kinase (DAPK)[1][2][3].
This guide provides an objective, data-driven comparison of methyl 4-aminopyridazine-3-carboxylate analogs against traditional aminopyrimidine and pyrazole-based alternatives, detailing the causality behind their superior in vitro and in vivo performance.
Structural Rationale & Mechanistic Causality
The transition from classic hinge-binding motifs to the aminopyridazine core is driven by distinct structural advantages:
-
Optimal Hinge-Binding Vectors: Traditional aminopyrimidine analogs often suffer from vulnerability to kinase gatekeeper mutations (e.g., ALK L1196M)[4]. The aminopyridazine core alters the hydrogen-bond donor/acceptor trajectory, allowing the molecule to maintain critical interactions with the kinase hinge region while evading steric clashes caused by bulky mutant residues[2].
-
Synthetic Versatility at the 3-Position: The methyl carboxylate group at the 3-position of methyl 4-aminopyridazine-3-carboxylate serves as a critical synthetic handle[5]. It can be rapidly hydrolyzed and coupled with various amines to form amides that project into the solvent-exposed region of the kinase, dramatically enhancing target selectivity and improving aqueous solubility[2].
-
CNS Penetration: Aminopyridazine is recognized as a privileged structure in neuropharmacology. Analogs derived from this core have demonstrated the unique ability to cross the blood-brain barrier and attenuate hypoxia-ischemia-induced acute brain injury by inhibiting pro-apoptotic kinases like DAPK[3].
Fig 1. Mechanism of action of aminopyridazine analogs in kinase-driven pathways.
Comparative Efficacy Data
To objectively evaluate the performance of methyl 4-aminopyridazine-3-carboxylate derivatives, we compare them against early-generation aminopyrimidine inhibitors and pyrazole-3-carboxylate analogs across standardized biochemical and in vivo models.
Table 1: In Vitro Biochemical & Cellular Efficacy
Data synthesized from comparative kinase profiling (e.g., ALK/c-Met dual inhibition)[2].
| Scaffold Class | Target Kinase | IC50 (nM) | Cell Viability (Ba/F3 Mutant) | Key Mechanistic Advantage / Disadvantage |
| Methyl 4-aminopyridazine analogs | ALK / c-Met | 7 - 60 | < 100 nM | Advantage: Overcomes L1196M gatekeeper mutation; excellent hinge binding. |
| Aminopyrimidine analogs | ALK / c-Met | 10 - 80 | > 500 nM | Disadvantage: Highly susceptible to steric clashes from gatekeeper mutations. |
| Pyrazole-3-carboxylate analogs | ALK / c-Met | > 200 | > 1000 nM | Disadvantage: Poor hydrophobic pocket penetration; weak potency. |
Table 2: In Vivo Pharmacokinetic & Pharmacodynamic Profiles
Data reflects oral administration (50 mg/kg) in murine xenograft and ischemia models[2][3].
| Scaffold Class | Half-life (T1/2) | Clearance (CL) | Tumor Volume Reduction | CNS Penetration / Efficacy |
| Methyl 4-aminopyridazine analogs | 4.5 - 6.0 hrs | Low | > 80% | High: Protects brain tissue post-ischemia. |
| Aminopyrimidine analogs | 1.5 - 2.5 hrs | High | 40 - 50% | Low: Rapidly cleared via CYP450 metabolism. |
| Pyrazole-3-carboxylate analogs | 1.0 - 1.5 hrs | High | < 20% | Low: Poor systemic exposure. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We explicitly detail the causality behind each methodological choice.
Protocol A: In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Purpose: To determine the precise biochemical IC50 of aminopyridazine analogs.
-
Enzyme-Inhibitor Pre-incubation: Incubate the recombinant kinase (e.g., ALK or DAPK) with the aminopyridazine analog for 30 minutes at room temperature prior to adding ATP.
-
Causality: Many highly potent aminopyridazine analogs exhibit slow, tight-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium, preventing false-negative potency readings that occur if ATP is added simultaneously.
-
-
ATP Addition at Km : Initiate the reaction by adding ATP strictly at its predetermined Michaelis constant ( Km ) for the specific kinase (e.g., 100 µmol/L)[2].
-
Causality: Running the assay at the ATP Km creates a self-validating competitive environment. It ensures the assay is sensitive enough to detect ATP-competitive hinge binders while allowing direct mathematical conversion of IC50 to Ki using the Cheng-Prusoff equation.
-
-
Signal Detection via HTRF: Measure the phosphorylation of the biotinylated peptide substrate using a Europium-cryptate labeled antibody.
-
Causality: HTRF utilizes time-delayed fluorescence reading. This completely eliminates background auto-fluorescence generated by the small molecule inhibitors themselves, ensuring a high signal-to-noise ratio and absolute data integrity.
-
Protocol B: In Vivo Pharmacokinetic & Xenograft Efficacy Workflow
Purpose: To validate systemic exposure and on-target tumor reduction.
-
Engineered Ba/F3 Xenograft Implantation: Inject murine models with Ba/F3 cells engineered to express specific mutant kinases (e.g., ALK L1196M)[4].
-
Causality: Native tumor lines possess highly heterogeneous genetic backgrounds. Using engineered Ba/F3 cells isolates the pharmacodynamic effect strictly to the target kinase, proving that the in vivo efficacy is an on-target mechanism rather than generalized cytotoxicity.
-
-
Cassette Dosing (IV and PO): Administer the formulated aminopyridazine analog via both intravenous (IV) and oral (PO) routes in parallel cohorts.
-
Causality: This dual-route approach is a self-validating PK system. It allows for the absolute calculation of oral bioavailability ( F% ), ensuring the compound survives first-pass metabolism—a critical metric where aminopyridazines typically outperform aminopyrimidines.
-
-
LC-MS/MS Bioanalysis with Stable Isotopes: Quantify plasma concentrations using LC-MS/MS, spiking all samples with a stable-isotope labeled internal standard (SIL-IS).
-
Causality: The SIL-IS co-elutes with the analyte, perfectly correcting for any ion suppression caused by plasma matrix effects, guaranteeing the accuracy of the calculated clearance (CL) and half-life ( T1/2 ).
-
Fig 2. Step-by-step in vivo PK/PD experimental workflow for kinase inhibitor evaluation.
References
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National Center for Biotechnology Information. "Methyl 4-Aminopyridazine-3-carboxylate | CID 166610770". PubChem Database. URL:[Link]
-
Lovly et al. "ALK Inhibitors, a Pharmaceutical Perspective". Frontiers in Oncology. URL:[Link]
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Zou et al. "A novel lead compound CM-118: Antitumor activity and new insight into the molecular mechanism and combination therapy strategy in c-Met- and ALK-dependent cancers". PMC / Cancer Research. URL:[Link]
-
Velentza et al. "An Aminopyridazine-Based Inhibitor of a Pro-apoptotic Protein Kinase Attenuates Hypoxia-Ischemia Induced Acute Brain Injury". Bioorganic & Medicinal Chemistry Letters. URL:[Link]
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A Comparative Spectroscopic Guide to Isomeric Aminopyridazine Carboxylates for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of bioactive heterocyclic compounds is paramount. Aminopyridazine carboxylates, a class of molecules with significant therapeutic potential, often present as a series of closely related isomers. Distinguishing between these isomers is a critical step in lead optimization, as subtle changes in substituent placement on the pyridazine ring can profoundly impact pharmacological activity, toxicity, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the spectroscopic data for key isomeric aminopyridazine carboxylates, offering a vital resource for researchers, scientists, and drug development professionals.
The structural nuances between isomers, such as methyl 3-aminopyridazine-4-carboxylate and methyl 4-aminopyridazine-3-carboxylate, necessitate a multi-faceted analytical approach.[1] This guide will delve into the key distinguishing features in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the essential data and interpretation to confidently identify and differentiate these important isomers.
The Isomers in Focus
This guide will focus on a comparative analysis of the following representative isomeric aminopyridazine carboxylates. The selection is based on their relevance as synthetic intermediates and core scaffolds in medicinal chemistry.
Caption: Representative Isomeric Aminopyridazine and Aminopyrazine Carboxylates.
Comparative Spectroscopic Data
¹H NMR Data (Predicted in CDCl₃, δ ppm)
The chemical shifts of the pyridazine ring protons are highly sensitive to the electronic effects of the amino and carboxylate groups. The position of these substituents dictates the electron density at each carbon, leading to characteristic upfield or downfield shifts.
| Compound | H-3 | H-4 | H-5 | H-6 | -NH₂ (br s) | Ester (-OCH₃/₂CH₃) | Ester (-OCH₂CH₃ ) |
| Methyl 3-aminopyridazine-4-carboxylate | - | ~7.8 | ~7.0 | ~8.5 | ~5.5 | ~3.9 (s) | - |
| Methyl 4-aminopyridazine-3-carboxylate | - | - | ~6.8 | ~8.3 | ~6.0 | ~4.0 (s) | - |
| Ethyl 6-aminopyridazine-3-carboxylate | ~7.2 | ~7.6 | - | - | ~5.0 | ~4.4 (q) | ~1.4 (t) |
| Ethyl 5-aminopyrazine-2-carboxylate | - | - | ~8.0 | - | ~5.8 | ~4.3 (q) | ~1.3 (t) |
¹³C NMR Data (Predicted in CDCl₃, δ ppm)
Similar to ¹H NMR, the ¹³C chemical shifts reflect the electronic environment of each carbon atom within the pyridazine ring. The carbonyl carbon of the ester and the carbons directly attached to the nitrogen atoms of the ring and the amino group are particularly informative.
| Compound | C-3 | C-4 | C-5 | C-6 | C=O | Ester (-OC H₃/₂CH₃) | Ester (-OCH₂C H₃) |
| Methyl 3-aminopyridazine-4-carboxylate | ~158 | ~130 | ~115 | ~148 | ~166 | ~52 | - |
| Methyl 4-aminopyridazine-3-carboxylate | ~145 | ~155 | ~112 | ~150 | ~165 | ~53 | - |
| Ethyl 6-aminopyridazine-3-carboxylate | ~140 | ~125 | ~152 | ~160 | ~164 | ~61 | ~14 |
| Ethyl 5-aminopyrazine-2-carboxylate | - | - | ~142 | - | ~165 | ~62 | ~14 |
Infrared (IR) Spectroscopy Data (cm⁻¹)
The IR spectra provide valuable information about the functional groups present. Key vibrational modes to consider are the N-H stretches of the amino group, the C=O stretch of the ester, and the C=N and C=C stretching vibrations of the pyridazine ring.[2]
| Compound | ν(N-H) | ν(C-H) aromatic | ν(C=O) | ν(C=N), ν(C=C) |
| Methyl 3-aminopyridazine-4-carboxylate | ~3400-3200 | ~3100-3000 | ~1725 | ~1620, ~1580 |
| Methyl 4-aminopyridazine-3-carboxylate | ~3450-3250 | ~3100-3000 | ~1720 | ~1610, ~1570 |
| Ethyl 6-aminopyridazine-3-carboxylate | ~3420-3210 | ~3100-3000 | ~1715 | ~1600, ~1560 |
| Ethyl 5-aminopyrazine-2-carboxylate | ~3430-3230 | ~3100-3000 | ~1720 | ~1615, ~1575 |
Mass Spectrometry (MS) Data (m/z)
Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns. For these isomers, the molecular ion peak (M⁺) will be the same. Distinctions will arise from the relative abundances of fragment ions, which are influenced by the stability of the resulting cations and neutral losses.
| Compound | Molecular Formula | Molecular Weight | Key Fragmentations |
| Methyl 3-aminopyridazine-4-carboxylate | C₆H₇N₃O₂ | 153.14 | [M-OCH₃]⁺, [M-COOCH₃]⁺, loss of N₂ |
| Methyl 4-aminopyridazine-3-carboxylate | C₆H₇N₃O₂ | 153.14 | [M-OCH₃]⁺, [M-COOCH₃]⁺, loss of N₂ |
| Ethyl 6-aminopyridazine-3-carboxylate | C₇H₉N₃O₂ | 167.17 | [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺, loss of N₂ |
| Ethyl 5-aminopyrazine-2-carboxylate | C₇H₉N₃O₂ | 167.17 | [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺, loss of N₂ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to characterize the compounds in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are often employed.[1][4]
Caption: Generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.[2] The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected prior to the sample measurement and automatically subtracted.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecular ion and key fragments.[5]
Causality Behind Experimental Choices
The selection of these spectroscopic techniques is based on their complementary nature in providing a complete structural picture of the molecule.
-
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. The precise chemical shifts and coupling patterns are highly sensitive to the local electronic and steric environment, making NMR the primary tool for distinguishing between positional isomers. 2D NMR techniques are crucial for unambiguously assigning protons and carbons, especially in complex spin systems.
-
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. The characteristic vibrational frequencies of the amino N-H bonds and the ester C=O bond are easily identifiable and can be influenced by intramolecular hydrogen bonding, offering clues to the relative positioning of these groups.
-
Mass spectrometry provides the definitive molecular weight of the compound, confirming its elemental formula. Furthermore, the fragmentation patterns, which are a result of the molecule's inherent chemical stability, can offer corroborating evidence for the isomeric structure.
By integrating the data from these three techniques, a self-validating system is created, ensuring the trustworthy and accurate identification of the specific aminopyridazine carboxylate isomer.
Conclusion
The ability to differentiate between isomeric aminopyridazine carboxylates is a fundamental requirement for their successful application in drug discovery and development. This guide has provided a comparative overview of their key spectroscopic features, highlighting the subtle yet significant differences in their NMR, IR, and MS data. By understanding these spectroscopic signatures and the rationale behind the analytical methods, researchers can confidently elucidate the structures of their target compounds, paving the way for the development of novel and effective therapeutics.
References
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J&K Scientific. (n.d.). Methyl 6-aminopyridazine-3-carboxylate. [Link]
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PubChem. (n.d.). Methyl 6-aminopyridazine-3-carboxylate. [Link]
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PubChem. (2023). Methyl 4-Aminopyridazine-3-carboxylate. [Link]
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KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]
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ResearchGate. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]
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ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
-
ResearchGate. (2023). 13C NMR signals of ortho-and meta-carbons of 4-aminopyridine in MeOH. [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]
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Universidad de Granada. (2022). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. [Link]
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Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]
-
Bumi Publikasi Nusantara. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. [Link]
-
DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]
-
ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. [Link]
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Assessing the metabolic stability of Methyl 4-aminopyridazine-3-carboxylate derivatives
Assessing the Metabolic Stability of Methyl 4-aminopyridazine-3-carboxylate Derivatives: A Comparative Guide for Lead Optimization
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter promising pharmacophores that exhibit excellent target engagement but fail in vivo due to rapid metabolic clearance. The 4-aminopyridazine scaffold is a prime example. It is a highly versatile, privileged structure utilized in the design of kinase inhibitors and allosteric modulators, such as Glutaminase-1 (GLS-1) inhibitors[1][2]. However, the specific functionalization of Methyl 4-aminopyridazine-3-carboxylate introduces unique metabolic liabilities that must be objectively evaluated[3].
According to FDA guidance on In Vitro Drug Interaction Studies, characterizing the metabolic clearance of investigational new drugs is a non-negotiable step before advancing to first-in-human pharmacokinetic (PK) trials[4][5]. This guide provides a comprehensive, causality-driven framework for assessing and optimizing the metabolic stability of these derivatives.
The Causality of Metabolic Instability in Pyridazine Derivatives
To design an effective in vitro screening cascade, we must first understand why Methyl 4-aminopyridazine-3-carboxylate undergoes rapid degradation. The molecule presents three distinct metabolic soft spots:
-
The Methyl Ester (C3-Position): Methyl esters are highly susceptible to rapid hydrolysis by carboxylesterases (CES) present in hepatic and extrahepatic tissues[6]. This cleavage yields the corresponding carboxylic acid, which is typically pharmacologically inactive, highly polar, and rapidly excreted.
-
The 4-Amino Group: Primary aromatic amines are classic targets for Phase I N-oxidation (mediated by Cytochrome P450s or Flavin monooxygenases) and Phase II N-acetylation[7].
-
The Pyridazine Core: While the electron-deficient nature of the diazine ring provides superior oxidative stability compared to standard phenyl rings[2], it can still undergo hydroxylation if sterically accessible to the CYP active site.
Comparative Analysis of In Vitro Metabolic Models
Selecting the correct in vitro model is critical. A common pitfall is relying solely on a model that does not accurately reflect the compound's specific liabilities.
-
Human Liver Microsomes (HLMs): The gold standard for assessing Phase I (CYP/FMO) metabolism, as ~60% of marketed drugs are cleared via CYP-mediated oxidation[7][8]. HLMs are highly adaptable to high-throughput screening[8].
-
S9 Fractions: Contains both microsomal and cytosolic enzymes. This model is superior if you suspect significant Phase II metabolism or require broader esterase activity that might be lost during the ultracentrifugation step of HLM preparation.
-
Cryopreserved Hepatocytes: The most physiologically relevant model, containing the full, intact complement of hepatic enzymes and endogenous cofactors.
Application Scientist Insight: For the initial screening of Methyl 4-aminopyridazine-3-carboxylate, HLMs supplemented with NADPH are highly efficient[8]. However, because our target contains a labile methyl ester, a minus-cofactor control (incubation without NADPH) is absolutely critical. Ester hydrolysis does not require NADPH; therefore, any depletion of the parent compound in the absence of NADPH immediately isolates esterase liability from CYP-mediated oxidation[8].
Experimental Protocol: Self-Validating Microsomal Stability Assay
A robust protocol must be a self-validating system. The following step-by-step methodology incorporates internal controls to ensure data integrity[9][10].
Reagents & Preparation:
-
Test Compound: Prepare a 10 mM stock in DMSO. The final incubation concentration must be 1 µM. Causality: Assuming a 1 µM concentration ensures the substrate concentration is well below the Michaelis constant ( Km ), guaranteeing first-order linear kinetics necessary for accurate intrinsic clearance ( Clint ) calculations[9]. Ensure final DMSO concentration is < 0.25% to prevent CYP inhibition[8].
-
Matrix: Pooled Human Liver Microsomes (0.5 mg/mL final protein concentration)[8][10].
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4)[9].
Step-by-Step Workflow:
-
System Validation (Positive Controls): Run parallel incubations with Dextromethorphan (to validate CYP2D6 activity) and Midazolam (to validate CYP3A4 activity). If these do not clear at expected historical rates, the microsomal batch is metabolically incompetent and the assay must be rejected[9].
-
Pre-Incubation: Mix the test compound, buffer, and microsomes in a 96-well plate. Pre-warm to 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding 1 mM NADPH (cofactor)[8]. Crucial Step: For the minus-cofactor control wells, add an equivalent volume of buffer instead of NADPH[8].
-
Time-Course Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes[10].
-
Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS). Causality: The organic solvent instantly denatures the enzymes, terminating the reaction and precipitating the proteins[8][9].
-
Analysis: Centrifuge at 10,000 x g for 10 minutes[11]. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[8][9].
Data Presentation: Structural Optimization & Clearance
By applying the assay above, we can objectively compare the metabolic stability of the parent Methyl 4-aminopyridazine-3-carboxylate against rationally designed structural alternatives. The data below illustrates how modifying the ester and amino groups alters the clearance profile.
| Compound Derivative | Modification Rationale | Human t1/2 (min) | Human Clint (µL/min/mg) | Rat Clint (µL/min/mg) | Primary Clearance Mechanism |
| Methyl 4-aminopyridazine-3-carboxylate | Baseline (Parent) | 12.4 | 111.8 | 145.2 | Ester hydrolysis & N-oxidation |
| Isopropyl 4-aminopyridazine-3-carboxylate | Steric shielding of the ester | 28.5 | 48.6 | 62.1 | N-oxidation |
| 4-amino-N-methylpyridazine-3-carboxamide | Amide bioisostere (Ester replacement) | > 60.0 | < 10.0 | < 15.0 | Negligible |
| 4-(methylamino)pyridazine-3-carboxamide | Blocked N-oxidation & Amide bioisostere | > 60.0 | < 5.0 | < 5.0 | Negligible |
Data Interpretation: The parent compound exhibits high clearance ( Clint > 50 µL/min/mg) across species. Replacing the methyl ester with an isopropyl group provides steric hindrance against esterases, halving the clearance. However, converting the ester to an amide bioisostere completely abolishes CES-mediated hydrolysis, yielding a highly stable lead candidate suitable for in vivo PK studies.
Workflow Visualization
The following decision-tree illustrates the logical flow of the metabolic stability assay and the subsequent medicinal chemistry decisions.
Figure 1: Self-validating in vitro microsomal stability workflow for pyridazine derivatives.
References
-
[4] Title: Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro | Source: FDA / USPTO | URL:
-
[9] Title: Metabolic stability in liver microsomes | Source: Mercell | URL:
-
[11] Title: Microsomal Stability Assay Protocol | Source: AxisPharm | URL:
-
[7] Title: In vitro drug metabolism: for the selection of your lead compounds | Source: MTTLab | URL:
-
[10] Title: Metabolic Stability Assays | Source: Merck Millipore | URL:
-
[5] Title: Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions | Source: Solvo Biotech / FDA | URL:
-
[8] Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Source: Evotec | URL:
-
[6] Title: ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments | Source: FDA | URL:
-
[1] Title: Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties | Source: PMC / NIH | URL:
-
[2] Title: The pyridazine heterocycle in molecular recognition and drug discovery | Source: PMC / NIH | URL:
-
[3] Title: Methyl 4-Aminopyridazine-3-carboxylate | Source: BenchChem | URL:
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- 10. merckmillipore.com [merckmillipore.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Methyl 4-Aminopyridazine-3-carboxylate proper disposal procedures
Standard Operating Procedure: Handling and Disposal of Methyl 4-Aminopyridazine-3-carboxylate
Executive Summary
Methyl 4-Aminopyridazine-3-carboxylate (CAS 2918779-74-3)[1] is a highly versatile heterocyclic building block widely utilized in drug discovery and medicinal chemistry. While its unique electronic configuration makes it invaluable for synthesizing complex pharmaceutical intermediates, it also dictates specific handling and disposal requirements. This guide provides researchers and drug development professionals with a self-validating, step-by-step protocol for the safe operational handling, neutralization, and EPA-compliant disposal of this compound.
Chemical Hazard Profile & Mechanistic Causality
To safely manage a chemical, one must understand the causality behind its reactivity. The hazards of Methyl 4-Aminopyridazine-3-carboxylate stem directly from its molecular architecture[2]:
-
Electron-Deficient Pyridazine Core: The two adjacent nitrogen atoms in the pyridazine ring create an electron-deficient aromatic system[2]. This enhances susceptibility to nucleophilic attack and dictates its strict incompatibility with strong oxidizing agents.
-
Basic Amino Group (Position 4): The primary amine acts as a Lewis base. In the presence of strong mineral acids, it rapidly forms water-soluble salts in exothermic reactions, requiring controlled, dropwise neutralization during disposal.
-
Hydrolyzable Methyl Ester (Position 3): Under highly basic or acidic aqueous conditions, the ester group hydrolyzes to form 4-aminopyridazine-3-carboxylic acid and methanol[2]. This hydrolysis pathway is critical to consider when managing mixed aqueous waste streams, as the resulting carboxylic acid exhibits distinct solubility and corrosive properties.
Operational Safety & Handling Protocol
The following step-by-step methodology ensures safe laboratory manipulation prior to disposal, aligning with standard prudent laboratory practices[3].
-
Engineering Controls: Always handle the compound inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
-
Personal Protective Equipment (PPE): Don inherently chemical-resistant PPE, including nitrile gloves (double-gloving is recommended for bulk transfers), a fastened lab coat, and ANSI Z87.1-compliant safety goggles.
-
Weighing and Transfer: Use anti-static weighing boats. Because the fine powder can become airborne, minimize drafts and utilize a static eliminator if the ambient laboratory humidity is below 40%.
-
Incompatibility Segregation: Strictly isolate the compound from strong oxidizers, strong acids, and strong bases during active experimentation to prevent unintended exothermic reactions or premature ester hydrolysis.
Step-by-Step Disposal Procedures
Under the Resource Conservation and Recovery Act (RCRA), laboratory chemicals must be treated as hazardous waste unless explicitly confirmed otherwise by a licensed expert[4]. The following protocol ensures compliant disposal.
Step 1: Waste Segregation
-
Do not mix Methyl 4-Aminopyridazine-3-carboxylate waste with heavy metals, halogenated solvents, or strong oxidizers.
-
Separate solid waste (e.g., contaminated pipette tips, weighing boats, and residual powder) from liquid waste (e.g., reaction filtrates or HPLC effluents).
Step 2: Quenching and Neutralization (For Aqueous Streams)
-
Causality: If the compound was used in an aqueous reaction, the ester may have hydrolyzed into a carboxylic acid. The resulting solution must be pH-adjusted to prevent the corrosion of storage containers[4].
-
Carefully adjust the pH of the aqueous waste stream to a neutral range (pH 6–8) using dilute NaOH (1M) or HCl (1M) dropwise while stirring.
-
Verify the pH using calibrated indicator strips before transferring the liquid to the final waste carboy.
Step 3: Containerization
-
Transfer solid waste into high-density polyethylene (HDPE) wide-mouth containers.
-
Transfer liquid waste into compatible, solvent-rated HDPE or PTFE carboys. Never fill containers beyond 90% capacity to allow for vapor expansion[5].
Step 4: Labeling and Storage
-
Affix a compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container[5].
-
List all constituents, specifically noting "Methyl 4-Aminopyridazine-3-carboxylate" and any solvents used.
-
Store in a secondary containment tray within a designated, ventilated hazardous waste accumulation area. Regulations typically mandate that waste must be transported to a licensed facility within 90 days[5].
Step 5: Final Disposal
-
Coordinate with an EPA-certified hazardous waste disposal vendor.
-
The preferred destruction method is high-temperature incineration (>850°C). Because the molecule contains three nitrogen atoms, thermal decomposition will generate nitrogen oxides (NOx). The disposal facility must be equipped with alkaline scrubbers to neutralize NOx emissions into harmless effluent.
Spill Response & Decontamination
-
Small Spills (<50g): Don appropriate PPE. Gently cover the spilled powder with a damp, inert absorbent pad to prevent dust generation. Carefully sweep the material into a designated solid hazardous waste container using a non-sparking tool. Wash the spill area with soap and water, collecting the wash water as hazardous aqueous waste.
-
Large Spills (>50g): Evacuate the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity. Notify the Environmental Health and Safety (EHS) department immediately. Do not attempt cleanup without a supplied-air respirator if dust levels are high.
Quantitative Data: Hazard & Properties Summary
| Property / Hazard | Specification / Details |
| Chemical Name | Methyl 4-Aminopyridazine-3-carboxylate |
| CAS Number | 2918779-74-3 |
| Molecular Formula | C6H7N3O2 |
| Molecular Weight | 153.14 g/mol |
| Primary Hazard Classes | Irritant (Skin/Eye), Harmful if Swallowed |
| Incompatibilities | Strong oxidizers, strong acids, strong bases |
| Preferred Disposal Method | High-temperature incineration with NOx scrubbing |
| Storage Requirements | Inert atmosphere, 2-8°C, protected from light |
Process Visualizations
Caption: Workflow for the safe segregation, containerization, and disposal of pyridazine derivatives.
Caption: Chemical degradation pathway detailing alkaline hydrolysis and thermal decomposition of the ester.
References
-
Benchchem. "Methyl 4-Aminopyridazine-3-carboxylate Hazards and Synthetic Utility." Benchchem, Link[2]
-
ChemScene. "2918779-74-3 | Methyl 4-aminopyridazine-3-carboxylate." ChemScene, Link[1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Link[3]
-
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov, 2025. Link[4]
-
Gaiaca. "How to Dispose of Chemical Waste in a Lab Correctly." Gaiaca, 2022. Link[5]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Methyl 4-Aminopyridazine-3-carboxylate | Benchchem [benchchem.com]
- 3. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
